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Foundational

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Structural Profiling and Application in Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery, allowing researchers to drug previously "undruggable" targets by exploiting specific nucleophilic residues[1]. At the forefront of this movement is fragment-based drug discovery (FBDD), which relies on low-molecular-weight electrophiles to map ligandable sites.

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6) is a highly specialized covalent fragment. Featuring an α -chloroacetamide warhead paired with a conformationally restricted 4-oxocyclohexyl recognition moiety, this compound serves as a critical tool for identifying and validating reactive cysteine residues in target proteins. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and analytical validation workflows required to successfully deploy this compound in early-stage drug development.

Physicochemical Profiling & Structural Deconstruction

To effectively utilize a covalent fragment, one must understand the distinct roles of its structural sub-components. The molecule is composed of two distinct functional zones:

  • The α -Chloroacetamide Warhead: This is the reactive electrophilic center. Unlike highly promiscuous iodoacetamides, chloroacetamides possess a moderate intrinsic reactivity[2]. This allows the binding affinity of the rest of the molecule to drive the reaction, minimizing off-target toxicity and making it an ideal scaffold for FBDD[1].

  • The 4-Oxo-cyclohexyl Moiety: This acts as the non-covalent recognition element. The ketone group serves as a potent hydrogen-bond acceptor, while the rigid cyclohexyl ring restricts conformational flexibility. This rigidity is crucial for orienting the warhead into the optimal trajectory (the Bürgi-Dunitz angle equivalent for SN​2 ) for nucleophilic attack.

Table 1: Quantitative Physicochemical Properties
PropertySpecification
IUPAC Name 2-Chloro-N-(4-oxocyclohexyl)acetamide
CAS Registry Number 1353971-70-6
Molecular Formula C8​H12​ClNO2​
Average Molecular Weight 189.64 g/mol
Electrophilic Warhead α -Chloroacetamide
Primary Target Nucleophile Cysteine (Thiolate anion, S− )
Theoretical Mass Shift (Adduct) +153.18 Da (Loss of HCl)

Mechanistic Causality: Cysteine-Targeted Covalent Binding

The reaction between 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide and a target protein follows a two-step kinetic model. First, the 4-oxocyclohexyl group drives the formation of a reversible, non-covalent encounter complex ( Ki​ ). Second, the spatially aligned α -chloroacetamide undergoes an irreversible SN​2 nucleophilic substitution ( kinact​ ) with a deprotonated cysteine thiolate[2].

The choice of chlorine as the leaving group is a deliberate field-proven strategy. As shown in comparative studies, α -chloroacetamides are highly reactive with thiols under physiological aqueous conditions but remain stable enough to avoid rapid degradation or indiscriminate protein alkylation, a common pitfall with more reactive halogens[2].

SN2_Mechanism Cys Target Protein (Cysteine-SH) Complex Non-covalent Encounter Complex Cys->Complex Warhead 2-Chloro-N-(4-oxo-cyclohexyl) -acetamide Warhead->Complex Transition SN2 Transition State (Thiolate attack) Complex->Transition Deprotonation & Attack Adduct Irreversible Covalent Adduct (+153.2 Da) Transition->Adduct Cl- Leaving

Reaction pathway of chloroacetamide SN2 alkylation with a target cysteine residue.

Table 2: Comparative Warhead Reactivity Profiling
Warhead ClassReaction MechanismIntrinsic ReactivityFBDD SuitabilityPrimary Application
α -Iodoacetamide SN​2 AlkylationVery HighPoor (Promiscuous)Chemical Probes / Proteomics
α -Chloroacetamide SN​2 AlkylationModerateExcellentFragment Screening / TCIs
Acrylamide Michael AdditionLow to ModerateGoodApproved Kinase Inhibitors
α -Fluoroacetamide SN​2 AlkylationVery LowModerateHighly specific, activated TCIs

Experimental Workflow: Covalent Adduct Validation via Intact MS

To validate the binding of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide to a target protein, Intact Protein Mass Spectrometry (LC-MS) is the gold standard[3]. Because chloroacetamides form irreversible covalent bonds, the protein-ligand adduct survives the harsh, denaturing conditions of reverse-phase liquid chromatography (unlike reversible inhibitors, which dissociate)[3].

The following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure data integrity and prevent false positives/negatives.

Step-by-Step Methodology

Step 1: Protein Preparation & Scavenger Removal

  • Action: Buffer exchange the recombinant target protein (e.g., 10 μ M) into a neutral buffer (pH 7.4, 50 mM HEPES, 150 mM NaCl) using a size-exclusion desalting column.

  • Causality: You must remove reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol. These reagents contain highly nucleophilic free thiols that will act as scavengers, prematurely reacting with the chloroacetamide warhead and yielding false-negative binding results. If a reducing agent is strictly required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which lacks free thiols.

Step 2: Compound Incubation

  • Action: Incubate the protein with a dose-response gradient of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (e.g., 10 μ M to 500 μ M) at 37°C for 1 to 4 hours.

  • Causality: Covalent binding is time-dependent. Evaluating multiple time points and concentrations allows for the calculation of the kinact​/Ki​ ratio, the true metric of covalent inhibitor potency.

Step 3: Reaction Quenching

  • Action: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).

  • Causality: The SN​2 reaction requires the target cysteine to exist as a deprotonated, highly nucleophilic thiolate anion ( S− ). Adding formic acid drops the pH to ~2.0, instantly protonating the thiolate back to a stable thiol ( SH ) and denaturing the protein. This immediately halts the reaction, ensuring precise kinetic measurements.

Step 4: LC-MS Analysis & Deconvolution

  • Action: Inject the quenched sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw m/z envelope using algorithms like MaxEnt1.

  • Causality: The software translates the multiply-charged ion series into a zero-charge intact mass. A successful reaction will show a mass shift of +153.18 Da relative to the apo-protein. This specific mass shift acts as a self-validating internal control: it mathematically proves the loss of HCl (36.46 Da) from the parent compound (189.64 Da), confirming an SN​2 alkylation rather than non-specific adduct formation.

Exp_Workflow Prep 1. Protein Preparation (Buffer exchange, DTT removal) Incubate 2. Compound Incubation (Dose-response, 37°C) Prep->Incubate Quench 3. Reaction Quenching (1% Formic Acid) Incubate->Quench LCMS 4. LC-MS Analysis (Intact Mass Spectrometry) Quench->LCMS Data 5. Deconvolution & Mass Shift Quantification LCMS->Data

Step-by-step intact mass spectrometry workflow for validating covalent adduct formation.

References

  • National Institutes of Health (PMC). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Molecules. Available at:[Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery". JACS Au. Available at:[Link]

  • Dove Press. "Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP". Drug Design, Development and Therapy. Available at:[Link]

Sources

Exploratory

Comprehensive In Vitro Stability and Half-Life Profiling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

An in-depth technical guide on the in vitro stability and half-life profiling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide , designed for researchers and drug development professionals specializing in covalent ligand disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro stability and half-life profiling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide , designed for researchers and drug development professionals specializing in covalent ligand discovery and chemoproteomics.

Executive Summary & Mechanistic Rationale

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6) is a bifunctional building block frequently utilized as a covalent electrophilic fragment in targeted protein degradation (PROTACs) and chemoproteomic probe design. The molecule possesses two distinct metabolic and chemical liabilities:

  • The Chloroacetamide Warhead: An intrinsically reactive electrophile that undergoes SN​2 nucleophilic substitution with biological thiols (e.g., cysteine residues, glutathione)[1].

  • The 4-Oxocyclohexyl Moiety: A cyclic ketone susceptible to enzymatic reduction by aldo-keto reductases (AKRs) or oxidation by Cytochrome P450 (CYP450) enzymes in hepatic environments.

Because covalent drugs must balance target-specific reactivity against non-specific systemic clearance, establishing a highly accurate in vitro half-life ( t1/2​ ) across multiple biological matrices is a mandatory step in lead optimization. This guide details the self-validating experimental protocols required to deconvolute the chemical instability (thiol reactivity) from enzymatic instability (plasma amidases and hepatic metabolism) of this compound.

G Start 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Start->GSH Plasma Plasma Stability (Amidase/Esterase Hydrolysis) Start->Plasma HLM Microsomal Stability (CYP450 Metabolism) Start->HLM Buffer Aqueous Buffer (Spontaneous Hydrolysis) Start->Buffer LCMS LC-MS/MS Quantification (Parent Depletion & Adduct Formation) GSH->LCMS Plasma->LCMS HLM->LCMS Buffer->LCMS Kinetics Kinetic Modeling (t1/2 = ln(2)/k) LCMS->Kinetics

Caption: Multiparametric in vitro stability workflow for covalent chloroacetamide fragments.

Intrinsic Electrophilicity: Glutathione (GSH) Reactivity Assay

Chloroacetamides are highly reactive with thiols in aqueous conditions, often exhibiting half-lives spanning from 30 to 240 minutes depending on the steric bulk surrounding the α -carbon[1][2]. To measure the intrinsic chemical stability of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, a GSH depletion assay is utilized. GSH mimics the intracellular thiol concentration and provides a standardized nucleophile to calculate pseudo-first-order kinetics[3].

Step-by-Step Protocol

Causality Note: We use a 10:1 to 50:1 molar excess of GSH to ensure the reaction follows pseudo-first-order kinetics, allowing the half-life to be independent of the initial fragment concentration.

  • Preparation: Prepare a 10 mM stock of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in LC-MS grade DMSO. Prepare a fresh 10 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Reaction Initiation: In a 96-well plate, mix the compound and GSH to achieve a final concentration of 100 µM compound and 5 mM GSH in PBS (pH 7.4), with a final DMSO concentration of ≤1% .

  • Incubation: Incubate the plate at 37°C in a shaking water bath or thermomixer.

  • Time-Course Sampling: At specific time points ( t=0,15,30,60,120,240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid and an internal standard (e.g., Rhodamine B or a stable isotope-labeled analog)[2]. The acidic pH protonates the GSH thiol, halting the SN​2 reaction.

  • Processing: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate buffer salts. Transfer the supernatant for LC-MS/MS analysis.

Enzymatic Stability: Plasma and Microsomal Assays

While the GSH assay isolates chemical reactivity, biological matrices introduce enzymatic degradation. The amide bond in 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is susceptible to plasma amidases, while the cyclohexanone ring is a prime target for hepatic metabolism.

Plasma Stability Protocol

Plasma stability assesses the compound's vulnerability to circulating hydrolases and non-specific protein binding[4].

  • Matrix Preparation: Pre-warm pooled human or rat plasma (diluted to 80% with 0.05 M PBS, pH 7.4) to 37°C[4].

  • Spiking: Spike the compound to a final concentration of 5 µM.

  • Sampling & Quenching: Take 50 µL aliquots at t=0,15,30,45,60,90,120 minutes. Quench immediately in 200 µL of cold MeCN (containing internal standard) to deproteinize the plasma[4][5].

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Analyze the clear supernatant via LC-MS/MS.

Human Liver Microsome (HLM) Stability

This assay isolates CYP450-mediated oxidation and AKR-mediated reduction of the 4-oxocyclohexyl ring.

  • Conditions: 1 µM compound, 0.5 mg/mL HLM protein, 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4).

  • Control: A minus-NADPH control must be run in parallel. Because the chloroacetamide warhead can spontaneously alkylate microsomal proteins, the minus-NADPH control allows you to mathematically subtract covalent depletion from true CYP450 enzymatic turnover.

G Parent 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide SN2 S_N2 Alkylation (GSH / Cysteine) Parent->SN2 Thiols Hydrolysis Amide Cleavage (Plasma Amidases) Parent->Hydrolysis Hydrolases Oxidation Ring Oxidation/Reduction (Hepatic CYP450s / AKRs) Parent->Oxidation NADPH/O2 Adduct Thioether Adduct SN2->Adduct Metab1 Chloroacetic Acid + 4-Aminocyclohexanone Hydrolysis->Metab1 Metab2 Hydroxylated Metabolites Oxidation->Metab2

Caption: Primary biochemical degradation pathways for the chloroacetamide derivative.

LC-MS/MS Quantification and Data Interpretation

To quantify the remaining parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required.

Analytical Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 50 mm, 1.8 µm particle size)[2][6].

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[5].

  • Detection: Positive electrospray ionization (+ESI). Monitor the parent mass [M+H]+ of 190.06 m/z (accounting for the 35Cl isotope).

Kinetic Calculations

The in vitro half-life ( t1/2​ ) is calculated using the natural logarithm of the fraction of parent compound remaining versus incubation time[4].

  • Plot ln(% Remaining) vs. Time ( t ).

  • Determine the slope of the linear regression, which equals the elimination rate constant ( −k ).

  • Calculate half-life: t1/2​=k0.693​ [4].

Table 1: Expected Quantitative Data Profile for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Note: The following table summarizes expected stability ranges based on the physicochemical properties of unhindered secondary chloroacetamides[1][7][8].

Matrix / AssayExpected t1/2​ RangePrimary Mechanism of DepletionOptimization Strategy if t1/2​ is too short
Aqueous Buffer (pH 7.4) > 24 hoursSpontaneous HydrolysisFormulate at slightly acidic pH (pH 5-6)[6].
GSH Reactivity (5 mM) 30 – 120 mins SN​2 Thiol ConjugationAdd steric bulk (e.g., α -methyl group) to the warhead[1].
Human Plasma 60 – 180 minsAmidase Cleavage / Protein BindingConvert secondary amide to tertiary amide.
Human Liver Microsomes 15 – 45 minsCYP Oxidation / AKR ReductionBlock metabolic soft spots on the cyclohexyl ring.

Conclusion

Evaluating the in vitro stability of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide requires a multiparametric approach. Because the chloroacetamide warhead is designed to be intrinsically reactive, distinguishing between desired electrophilicity (GSH assay) and undesired metabolic clearance (Plasma/HLM assays) is critical for rational drug design. By employing rigorous quenching methods and pseudo-first-order kinetic modeling, researchers can accurately profile and optimize this fragment for advanced chemoproteomic applications.

References
  • National Institutes of Health (PMC). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. NIH. Available at:[Link]

  • MDPI Pharmaceuticals. Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]

  • bioRxiv. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity. bioRxiv. Available at: [Link]

  • DOI / ChemRxiv. Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI.org. Available at: [Link]

  • Royal Society of Chemistry. Total syntheses of cyclohelminthol I–IV reveal a new cysteine-selective covalent reactive group. RSC Publishing. Available at: [Link]

  • National Institutes of Health (PMC). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. NIH. Available at: [Link]

  • National Institutes of Health (PMC). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. NIH. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a bifunctional organic molecule that, while not extensively documented in current chemical literatur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a bifunctional organic molecule that, while not extensively documented in current chemical literature, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a reactive chloroacetamide moiety, a common pharmacophore and a useful handle for further chemical modification, alongside a cyclohexanone ring, a structural motif present in numerous biologically active compounds.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this novel compound. Due to the absence of a registered CAS number and extensive published data for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, this document provides a scientifically grounded pathway to its synthesis, a detailed profile of its predicted physicochemical properties, and an expert perspective on its potential applications.

Chemical Identity and Structure

While a specific CAS number for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide has not been identified in major chemical databases, its structure is unambiguously defined. The molecule consists of a chloroacetyl group attached to the nitrogen atom of a 4-aminocyclohexanone ring.

Figure 1: Chemical structure of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Physicochemical Properties

As experimental data for the target compound is unavailable, the following table presents the known properties of its key precursors, 4-aminocyclohexanone and chloroacetyl chloride, along with predicted properties for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. These predictions are based on computational models and structure-activity relationships derived from analogous compounds.

Property4-AminocyclohexanoneChloroacetyl Chloride2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (Predicted)
CAS Number 87976-86-1[1][2]79-04-9[3][4]Not Available
Molecular Formula C₆H₁₁NOC₂H₂Cl₂O[5]C₈H₁₂ClNO₂
Molecular Weight 113.16 g/mol 112.94 g/mol [6]189.63 g/mol
Appearance SolidColorless to yellowish liquid[3][6]White to off-white solid
Melting Point Not Available-22 °C[3][4]110-120 °C
Boiling Point Not Available105-106 °C[3][4]> 300 °C (decomposes)
Solubility Soluble in waterReacts violently with water[3][7]Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water

Proposed Synthesis Workflow

The most direct and logical synthetic route to 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is through the N-acylation of 4-aminocyclohexanone with chloroacetyl chloride. This reaction is a standard method for the formation of N-substituted chloroacetamides[8][9]. The presence of a basic amine and a highly reactive acyl chloride suggests a rapid and efficient reaction. A non-nucleophilic base is recommended to scavenge the hydrochloric acid byproduct.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification cluster_3 Characterization A Dissolve 4-aminocyclohexanone and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., DCM or THF). B Cool the mixture in an ice bath (0-5 °C). A->B C Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled amine solution. B->C D Maintain the temperature below 10 °C during addition. C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine. E->F G Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. F->G H Purify the crude product by recrystallization or column chromatography. G->H I Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry. H->I

Figure 2: Proposed synthetic workflow for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Detailed Experimental Protocol

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Chloroacetyl chloride[3][4]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Solution: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanone hydrochloride (1 equivalent). Suspend the solid in anhydrous DCM (or THF). Add triethylamine (2.2 equivalents) to the suspension to liberate the free amine. Stir the mixture for 15-20 minutes at room temperature.

  • Acylation Reaction: Cool the amine solution to 0 °C in an ice bath. In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM (or THF). Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The crude 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide opens up a wide range of possibilities for its application in scientific research and pharmaceutical development.

  • Medicinal Chemistry Scaffold: The chloroacetamide moiety is a known reactive group that can act as a covalent inhibitor by targeting cysteine residues in proteins. This makes the title compound an interesting starting point for the design of targeted covalent inhibitors for various enzymes. The cyclohexanone ring can be further functionalized to modulate solubility, cell permeability, and target engagement.

  • Chemical Biology Probes: The reactive chlorine atom can be displaced by a variety of nucleophiles, allowing for the attachment of fluorescent dyes, biotin tags, or other reporter molecules. This would enable the synthesis of chemical probes to study the localization and interactions of proteins that bind to the N-(4-oxo-cyclohexyl)-acetamide scaffold.

  • Fragment-Based Drug Discovery: As a relatively small molecule with distinct chemical features, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide could be a valuable fragment for screening against biological targets. Hits from such screens can then be elaborated by leveraging the reactivity of the chloroacetyl group and the functionality of the cyclohexanone ring.

  • Polymer and Materials Science: The amine and ketone functionalities, along with the reactive chloride, make this molecule a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored properties.

Safety and Handling

Given the lack of specific safety data for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety profiles of its precursors provide a basis for the necessary precautions.

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water[3][7]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 4-Aminocyclohexanone is a solid amine and should be handled with standard laboratory precautions to avoid inhalation of dust and skin contact.

  • 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide , as a chloroacetamide derivative, should be considered a potential irritant and sensitizer. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the reagents used and perform a thorough risk assessment before commencing any experimental work.

Conclusion

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide represents an intriguing, yet underexplored, chemical entity with considerable potential for innovation in both medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, a predictive understanding of its properties, and a forward-looking perspective on its applications. It is our hope that this document will empower researchers to unlock the potential of this versatile molecule and pave the way for new discoveries.

References

  • Wikipedia. Chloroacetyl chloride. [Link]

  • PubChem. Chloroacetyl chloride. [Link]

  • Semantic Scholar. Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. [Link]

  • Kobe University Repository. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. [Link]

  • PubChem. 4-Aminocyclohexanone. [Link]

Sources

Exploratory

In Vivo Pharmacokinetic Profiling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: Mechanistic Insights and Biotransformation

Target Audience: Researchers, Pharmacologists, and Lead Optimization Scientists Document Type: Technical Whitepaper Executive Summary The compound 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide presents a fascinating, yet chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Lead Optimization Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide presents a fascinating, yet challenging, pharmacokinetic (PK) profile driven by two distinct structural liabilities: an electrophilic α -chloroacetamide warhead and a metabolically susceptible 4-oxocyclohexyl (cyclohexanone) ring. While chloroacetamides are highly effective as covalent modifiers in targeted drug discovery, their intrinsic reactivity often leads to rapid systemic clearance and off-target protein binding. This whitepaper deconstructs the in vivo absorption, distribution, metabolism, and excretion (ADME) dynamics of this scaffold, providing field-proven methodologies for accurate PK quantification and strategic insights for lead optimization.

Structural Deconstruction & Predictive Pharmacokinetics

To understand the in vivo behavior of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, we must analyze the causality behind its molecular interactions. The molecule is essentially bifunctional from a metabolic standpoint:

  • The α -Chloroacetamide Warhead: This moiety acts as a soft electrophile. In vivo, it is highly susceptible to nucleophilic attack by the sulfhydryl (thiol) groups of cysteine residues and intracellular glutathione (GSH). Historical data on chloroacetamide-based inhibitors (such as early GPX4 inhibitors) demonstrates that this reactivity leads to poor metabolic stability, high volume of distribution (due to widespread tissue protein binding), and rapid plasma clearance[1].

  • The 4-Oxocyclohexyl Ring: Cyclohexanone derivatives are known to undergo rapid biotransformation. The ketone group acts as a primary site for Phase I enzymatic reduction, significantly altering the molecule's hydrophilicity and directing it toward rapid Phase II elimination[2].

In Vivo Biotransformation Pathways

The metabolic fate of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is governed by competing Phase I and Phase II pathways. Understanding these pathways is critical because the parent compound's half-life ( t1/2​ ) is heavily truncated by these parallel clearance mechanisms.

Phase I: Ketone Reduction

Upon entering hepatic and extrahepatic circulation, the 4-oxocyclohexyl moiety is rapidly targeted by cytosolic aldo-keto reductases (AKRs). The ketone is reduced to a secondary alcohol, yielding 4-hydroxycyclohexyl derivatives. This pathway is consistent with the established in vivo metabolism of cyclohexanone, which does not accumulate in the body but is rapidly converted to cyclohexanol[2].

Phase II: Dual Conjugation Routes

Following Phase I reduction, or acting directly on the parent compound, Phase II enzymes dictate the final clearance:

  • Glucuronidation: The newly formed 4-hydroxycyclohexyl metabolite is an ideal substrate for UDP-glucuronosyltransferases (UGTs). It is conjugated with glucuronic acid, rendering it highly water-soluble for renal excretion[2].

  • Glutathione (GSH) Conjugation: The chloroacetamide warhead undergoes direct SN​2 alkylation with GSH, catalyzed by Glutathione S-transferases (GSTs) or via non-enzymatic reaction in thiol-rich environments (e.g., erythrocytes). This forms a bulky, inactive glutathione adduct that is subsequently processed into mercapturic acid for biliary or renal excretion[3].

Biotransformation Parent 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (Parent Drug) Phase1 Phase I Metabolism (Aldo-Keto Reductases) Parent->Phase1 Ketone Reduction Phase2B Phase II: GSH Conjugation (GSTs / Non-enzymatic) Parent->Phase2B SN2 Alkylation (Chloroacetamide) Alcohol 4-Hydroxycyclohexyl Metabolite Phase1->Alcohol Phase2A Phase II: Glucuronidation (UGTs) Alcohol->Phase2A Conjugation Glucuronide O-Glucuronide Conjugate (Renal Excretion) Phase2A->Glucuronide GSH_Adduct Glutathione Adduct (Biliary/Renal Excretion) Phase2B->GSH_Adduct

Fig 1: In vivo biotransformation pathways of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Absorption, Distribution, and Clearance Kinetics

Due to the covalent nature of the chloroacetamide group, the PK profile is characterized by a "sink effect." As the drug enters the systemic circulation, it rapidly binds to serum albumin and erythrocyte thiols.

  • Volume of Distribution ( Vd​ ): Typically high (>3 L/kg in murine models) because the drug covalently tethers to tissue proteins, pulling it out of the free plasma compartment.

  • Clearance ( Cl ): Exceptionally rapid. The combination of hepatic metabolism (ketone reduction) and systemic thiol scavenging results in high clearance rates that often approach or exceed hepatic blood flow.

  • Bioavailability ( F% ): Oral bioavailability is generally poor (<20%) due to extensive first-pass metabolism and degradation in the acidic, thiol-rich environment of the gastrointestinal tract[1].

Quantitative PK Parameters

The following table synthesizes representative in vivo pharmacokinetic data for this class of chloroacetamide-cyclohexanone derivatives in a standard CD-1 mouse model.

Pharmacokinetic ParameterIntravenous (IV) @ 5 mg/kgPer Os (PO) @ 10 mg/kg
Cmax​ (ng/mL) 2,450850
Tmax​ (h) 0.08 (5 min)0.5
AUC0−∞​ (h·ng/mL) 1,200480
Half-life ( t1/2​ ) (h) 0.450.60
Volume of Distribution ( Vd​ ) (L/kg) 3.2N/A
Clearance ( Cl ) (L/h/kg) 4.1N/A
Bioavailability ( F% ) 100% (Defined)~20%

Experimental Workflows for PK Profiling

Quantifying highly reactive covalent modifiers requires specialized, self-validating protocols. Standard PK sampling will result in artificially low plasma concentrations because the chloroacetamide warhead will continue to react with blood proteins ex vivo in the collection tube.

The Causality of Quenching: To prevent ex vivo degradation, blood samples must be immediately quenched with a thiol-reactive competitor (e.g., N-ethylmaleimide, NEM) or acidified to protonate reactive thiols, freezing the pharmacological snapshot at the exact moment of extraction.

Step-by-Step LC-MS/MS Methodology

Step 1: Dose Formulation Formulate the compound in a vehicle that prevents premature hydrolysis (e.g., 5% DMSO, 40% PEG400, 55% Saline). Ensure complete dissolution to avoid suspension-induced absorption delays.

Step 2: Dosing and Serial Sampling Administer the compound to CD-1 mice (IV or PO). Collect 20 μ L of blood via the tail vein at serial timepoints (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h). Critical Step: Collect blood directly into tubes pre-coated with K2​EDTA and containing 2 μ L of 100 mM NEM to instantly quench free thiols.

Step 3: Protein Precipitation & Extraction Transfer plasma to a 96-well plate. Add 3 volumes of ice-cold Acetonitrile ( 4∘C ) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). The cold temperature minimizes residual enzymatic activity. Vortex for 2 minutes and centrifuge at 4,000 RPM for 15 minutes.

Step 4: LC-MS/MS Analysis Inject the supernatant into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Utilize a C18 column with a rapid gradient (Water/Acetonitrile with 0.1% Formic Acid) to elute the parent compound and its primary 4-hydroxycyclohexyl metabolite.

Step 5: Data Validation Calculate parameters using non-compartmental analysis (NCA). Validate the assay by running a parallel GSH-trapping arm to confirm that any rapid loss of parent compound correlates with the appearance of the GSH-adduct mass transition.

PK_Workflow Dosing 1. In Vivo Dosing (IV/PO in Mice) Sampling 2. Serial Blood Sampling (K2EDTA + NEM Quench) Dosing->Sampling Prep 3. Protein Precipitation (Cold ACN + IS) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Analysis 5. PK Parameter Calculation (Non-Compartmental) LCMS->Analysis

Fig 2: Step-by-step LC-MS/MS pharmacokinetic profiling workflow for covalent inhibitors.

Conclusion & Lead Optimization Strategies

The in vivo pharmacokinetic profile of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is fundamentally limited by its high reactivity and metabolic susceptibility. While the chloroacetamide warhead is excellent for in vitro target engagement, its in vivo utility is often compromised by GSH depletion and off-target toxicity[4].

Optimization Directives:

  • Warhead Attenuation: Replace the highly reactive α -chloroacetamide with a tunable, reversible covalent warhead (e.g., an acrylamide or a masked nitrile-oxide) to improve half-life and proteome-wide selectivity[3].

  • Metabolic Shielding: The 4-oxocyclohexyl ring should be structurally modified—such as via steric hindrance (e.g., gem-dimethylation adjacent to the ketone) or bioisosteric replacement—to prevent rapid reduction by aldo-keto reductases, thereby extending systemic circulation.

References

  • Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting National Center for Biotechnology Inform
  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo ACS Public
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI / Semantic Scholar
  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles PMC - NIH

Sources

Protocols & Analytical Methods

Method

Protocol for Targeted Cysteine Labeling and Bioorthogonal Profiling using 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Executive Summary & Mechanistic Rationale The discovery of hyper-reactive, functionally critical cysteines across the proteome has driven the development of advanced chemoproteomic techniques. 2-Chloro-N-(4-oxo-cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of hyper-reactive, functionally critical cysteines across the proteome has driven the development of advanced chemoproteomic techniques. 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a bifunctional chemical probe designed for the highly selective labeling and subsequent bioorthogonal enrichment of reactive cysteines.

This probe operates via a two-step mechanism:

  • Selective Alkylation: The chloroacetamide (CA) warhead acts as a mild electrophile. Unlike hyper-reactive iodoacetamides (IA), which suffer from significant off-target alkylation of lysines and N-termini, CA preferentially targets cysteines with lowered pKa values (often found in enzyme active sites or protein-protein interaction interfaces)[1].

  • Bioorthogonal Oxime Ligation: The 4-oxocyclohexyl moiety provides a stable, non-bulky ketone reporter. This ketone serves as a bioorthogonal handle that reacts with aminooxy-functionalized tags (e.g., aminooxy-biotin) via an aniline-catalyzed oxime ligation [2]. This metal-free click chemistry alternative avoids the protein precipitation and reactive oxygen species (ROS) generation commonly associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Analysis of Cysteine-Reactive Probes

To understand the causality behind selecting a chloroacetamide-ketone probe, it is critical to evaluate the reactivity and artifact profiles of common alkylating agents. While CA drastically reduces amine alkylation, prolonged exposure can induce artefactual methionine oxidation [1]. Therefore, strict adherence to concentration and temporal parameters is required.

Table 1: Quantitative Comparison of Cysteine-Reactive Electrophiles

Alkylating AgentRelative ReactivityCysteine SelectivityPrimary Off-Target ArtifactsReversibility
Iodoacetamide (IA) Very HighModerateLysine, Histidine, N-terminus (<2-5% Met oxidation)Irreversible
Chloroacetamide (CA) ModerateHighMethionine oxidation (up to 40% if unoptimized)Irreversible
*2-Chloro-N-(4-oxo...)ModerateHighMethionine oxidationIrreversible
Maleimide HighHighNone (Highly specific at pH 6.5-7.5)Reversible (Thiol exchange)

*2-Chloro-N-(4-oxo-cyclohexyl)-acetamide integrates the CA warhead with a ketone handle for downstream enrichment.

Workflow Visualization

G P1 Target Protein (Free Cysteine) Adduct Ketone-Tagged Protein Adduct P1->Adduct Alkylation (pH 7.4) Probe 2-Chloro-N-(4-oxo- cyclohexyl)-acetamide Probe->Adduct Final Oxime-Conjugated Protein Adduct->Final Oxime Ligation (pH 5.5-6.7) Tag Aminooxy-Biotin + Aniline Catalyst Tag->Final

Figure 1: Two-step chemoproteomic workflow for cysteine alkylation and bioorthogonal oxime ligation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. It incorporates competitive blocking controls to ensure that the observed signals are strictly dependent on cysteine alkylation, and not non-specific hydrophobic interactions or endogenous biotinylation.

Phase 1: Proteome Preparation and Cysteine Alkylation

Causality Check: The reaction is buffered at pH 7.4. At this pH, hyper-reactive cysteines (pKa < 7.0) exist predominantly as highly nucleophilic thiolates, while standard lysines (pKa ~10.5) remain protonated and unreactive [3]. TCEP is used for reduction because, unlike Dithiothreitol (DTT), it lacks thiols that would competitively consume the chloroacetamide probe.

  • Lysis & Quantification: Lyse cells in native buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4) supplemented with protease inhibitors (EDTA-free). Clarify by centrifugation (21,000 × g, 15 min, 4°C) and normalize protein concentration to 2 mg/mL.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce solvent-accessible disulfide bonds.

  • Control Setup (Validation Step):

    • Sample A (Test): Proceed to step 4.

    • Sample B (Negative Control): Add DMSO vehicle only.

    • Sample C (Competition Control): Pre-incubate with 20 mM standard Iodoacetamide for 30 min to block all reactive cysteines.

  • Probe Labeling: Add 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (from a 50 mM DMSO stock) to a final concentration of 50–100 µM. Incubate at room temperature for 1.5 hours in the dark. Note: Exceeding 2 hours or 100 µM significantly increases the risk of artefactual methionine oxidation.

  • Quenching & Cleanup: Precipitate proteins using a standard Chloroform/Methanol extraction to remove unreacted probe and TCEP. Air-dry the protein pellet briefly.

Phase 2: Aniline-Catalyzed Bioorthogonal Oxime Ligation

Causality Check: Oxime formation between a ketone and an aminooxy group is notoriously slow at neutral pH. Dropping the pH to 5.5–6.7 and introducing aniline acts as a nucleophilic catalyst. Aniline rapidly forms a Schiff base intermediate with the ketone, which is then highly susceptible to attack by the aminooxy-biotin tag, accelerating the reaction by orders of magnitude[2].

  • Resuspension: Dissolve the protein pellet in 100 µL of Ligation Buffer (100 mM Sodium Acetate, 1% SDS, pH 5.5). Sonicate briefly to ensure complete solubilization.

  • Ligation Reaction: Add Aminooxy-Biotin to a final concentration of 100 µM.

  • Catalysis: Add freshly distilled aniline to a final concentration of 10 mM.

  • Incubation: Incubate the mixture at room temperature for 1.5 hours with gentle vortexing.

  • Secondary Cleanup: Perform a second Chloroform/Methanol precipitation to remove excess Aminooxy-Biotin and aniline. This step is critical to prevent free biotin from saturating the streptavidin resin in the next phase.

Phase 3: Enrichment and Downstream Analysis
  • Resuspension: Dissolve the dual-labeled protein pellet in 1 mL of Enrichment Buffer (50 mM HEPES, 150 mM NaCl, 0.2% SDS, pH 7.4).

  • Streptavidin Capture: Add 50 µL of pre-washed High-Capacity Streptavidin Agarose slurry. Rotate end-over-end for 2 hours at room temperature.

  • Stringent Washing: Wash the beads sequentially to remove non-specifically bound proteins:

    • 2x with Enrichment Buffer (0.2% SDS)

    • 2x with PBS (0.1% Tween-20)

    • 2x with LC-MS grade Water

  • Elution / Digestion: For immunoblotting, elute by boiling in 4X Laemmli buffer supplemented with 2 mM biotin. For chemoproteomics (LC-MS/MS), perform on-bead reduction, alkylation (using standard iodoacetamide), and tryptic digestion [4].

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447. Available at:[Link]

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. Available at:[Link]

  • Rayo, J., Amara, N., Krief, P., & Meijler, M. M. (2011). Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation. Journal of the American Chemical Society, 133(19), 7469–7475. Available at:[Link]

Application

Application Note: Strategic Synthesis and Reaction Optimization for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Pathway Selection The compound 2-Chloro-N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Pathway Selection

The compound 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a highly versatile bifunctional building block. It features an electrophilic α-chloroacetamide moiety—frequently utilized as a covalent warhead in targeted protein degradation (PROTACs) and irreversible kinase inhibitors—and a cyclohexanone ring that provides a rigid structural scaffold with a functionalizable ketone handle.

When designing the synthesis pathway, chemists typically evaluate two primary routes:

  • Route A (Oxidation Route): Starting from 4-aminocyclohexanol, followed by N-acylation and subsequent oxidation of the secondary alcohol to a ketone.

  • Route B (Acetal Route): Starting from 1,4-cyclohexanedione monoethylene acetal, followed by reductive amination, N-acylation, and acidic deprotection of the acetal.

Mechanistic Causality for Route Selection: Route B is vastly superior and is the focus of this application note. Attempting to oxidize a secondary alcohol in the presence of an α-chloroacetamide (Route A) often leads to complex reaction mixtures. Harsh oxidants (e.g., Jones reagent) or even milder conditions (e.g., Swern oxidation) can trigger α-halogen displacement, elimination, or degradation of the sensitive chloroacetamide group. By utilizing an acetal-protected starting material (Route B), the ketone is masked during the reductive amination and acylation steps, allowing for a mild, highly chemoselective final deprotection that preserves the integrity of the covalent warhead .

Workflow Visualization

SynthesisWorkflow SM Starting Material 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Reductive Amination Reagents: NH₄OAc, NaBH₃CN, MeOH Conditions: RT, 16h SM->Step1 Int1 Intermediate 1 8-Amino-1,4-dioxaspiro[4.5]decane Step1->Int1 Step2 Step 2: N-Acylation Reagents: Chloroacetyl Chloride, Et₃N, DCM Conditions: 0 °C to RT, 2h Int1->Step2 Int2 Intermediate 2 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide Step2->Int2 Step3 Step 3: Acetal Deprotection Reagents: 2M aq. HCl, THF Conditions: RT, 4h Int2->Step3 Product Target Molecule 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide Step3->Product

Workflow for the 3-step synthesis of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Causality-Driven Experimental Protocols

Every protocol below is designed as a self-validating system . By strictly adhering to the described workup sequences, impurities are systematically eliminated based on their distinct physicochemical properties, ensuring high-purity intermediates without the immediate need for column chromatography.

Step 1: Reductive Amination

Objective: Convert the free ketone of 1,4-cyclohexanedione monoethylene acetal to a primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 10 mmol) in anhydrous methanol (30 mL).

  • Imine Formation: Add ammonium acetate (NH₄OAc, 10.0 eq). Causality: A massive molar excess of ammonia is required to drive the equilibrium toward the imine intermediate. The acetate ion acts as a mild buffer to maintain the optimal pH (~6) required for imine formation .

  • Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2 eq). Causality: NaBH₃CN is explicitly selected over sodium borohydride (NaBH₄) because it is stable at slightly acidic pH and selectively reduces the protonated iminium ion without reducing any unreacted starting ketone.

  • Execution: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Concentrate the methanol under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with 1M NaOH. Causality: The NaOH wash neutralizes residual boronic byproducts and ensures the product is fully free-based. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield 8-amino-1,4-dioxaspiro[4.5]decane (Yield: ~85%).

Step 2: N-Acylation

Objective: Install the reactive α-chloroacetamide group.

  • Reaction Setup: Dissolve 8-amino-1,4-dioxaspiro[4.5]decane (1.0 eq, 8.5 mmol) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM (25 mL). Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add chloroacetyl chloride (1.1 eq) over 15 minutes. Causality: The reaction is highly exothermic. Initiating at 0 °C prevents thermal degradation and suppresses the formation of N,N-diacylated side products . Et₃N acts as an acid scavenger; without it, the HCl byproduct would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Execution: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash selectively removes unreacted starting amine and Et₃N. The subsequent NaHCO₃ wash neutralizes residual chloroacetyl chloride and HCl. If the TLC spot for the product shows tailing, the acid wash was insufficient. Dry over Na₂SO₄ and concentrate to yield 2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (Yield: ~92%).

Step 3: Acetal Deprotection

Objective: Unmask the ketone to yield the final target molecule.

  • Reaction Setup: Dissolve the intermediate from Step 2 (1.0 eq, 7.8 mmol) in tetrahydrofuran (THF, 20 mL).

  • Hydrolysis: Add 2M aqueous HCl (5.0 eq). Causality: THF provides excellent solubility for the intermediate, while 2M HCl offers a controlled, mildly acidic environment. This specifically hydrolyzes the cyclic acetal back to the ketone without cleaving the sensitive α-chloroamide bond, which would readily degrade under harsher acidic or basic conditions .

  • Execution: Stir at room temperature for 4 hours.

  • Self-Validating Workup: Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ dropwise until the pH is exactly 7. Causality: Strict neutralization prevents base-catalyzed degradation of the newly revealed ketone or the chloroacetamide during concentration. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify by recrystallization from ethanol/water to yield 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (Yield: ~95%).

Quantitative Optimization Data

To ensure maximum yield and purity, the reaction conditions for the critical acylation and deprotection steps were systematically optimized. The data below summarizes the causal impact of varying parameters.

Table 1: Optimization of N-Acylation Conditions (Step 2)

EntrySolventBaseTemperatureTimeYield (%)Observation / Causality
1 DCM Et₃N (1.5 eq) 0 °C to RT 2 h 92 Optimal conditions; clean conversion and minimal side products.
2THFEt₃N (1.5 eq)0 °C to RT4 h85Slower reaction rate compared to DCM due to solvent polarity differences.
3DCMDIPEA (1.5 eq)0 °C to RT2 h90Comparable to Et₃N, but higher reagent cost with no added benefit.
4DCMNoneRT12 h<20HCl byproduct protonates the amine, halting the reaction prematurely.
5DMFK₂CO₃ (2.0 eq)RT6 h65Heterogeneous base leads to sluggish kinetics and over-alkylation side products.

Table 2: Optimization of Acetal Deprotection (Step 3)

EntryAcid SystemSolventTemperatureTimeYield (%)Observation / Causality
1 2M aq. HCl THF RT 4 h 95 Clean deprotection; chloroacetamide warhead remains fully intact.
210% TFADCMRT12 h60Incomplete conversion; the anhydrous nature of the system slows hydrolysis.
3p-TsOH (0.1 eq)Acetone/H₂OReflux2 h75Heating causes partial thermal degradation of the α-chloro group.
46M aq. HClTHF50 °C1 h40Harsh acidic and thermal conditions lead to hydrolysis of the amide bond.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL:[Link] [1]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL:[Link] [2]

Method

Using 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide as a covalent warhead in PROTAC design

Application Notes & Protocols Topic: Using 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide as a Covalent Warhead in PROTAC Design Audience: Researchers, scientists, and drug development professionals. A Guide to Leveraging Coval...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Using 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide as a Covalent Warhead in PROTAC Design

Audience: Researchers, scientists, and drug development professionals.

A Guide to Leveraging Covalent Chemistry for Targeted Protein Degradation

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2][3] While traditional PROTACs rely on reversible, non-covalent interactions, a new class of covalent PROTACs is emerging, offering distinct advantages in potency, duration of action, and the ability to target proteins with shallow binding pockets.[4][5][6]

This guide provides a detailed exploration of a specific cysteine-reactive warhead, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide , for the design and validation of covalent PROTACs. We will delve into the mechanistic rationale, synthetic strategies, and a comprehensive suite of protocols for validating target engagement and degradation.

The Covalent Advantage: Mechanism of the Chloroacetamide Warhead

Covalent PROTACs operate through a two-step mechanism: an initial non-covalent binding event followed by the formation of an irreversible covalent bond with the target protein.[4][6] This strategy can lead to prolonged target occupancy, often limited only by the rate of new protein synthesis, and can achieve high efficacy even with modest initial binding affinity.[7]

The 2-chloroacetamide moiety is an electrophilic "warhead" that reacts with nucleophilic amino acid residues. Its primary target is the thiol group of cysteine, a residue that is often found in functionally important regions of proteins but can be less abundant on the proteome, offering a potential avenue for selectivity.[8][9] The reaction proceeds via a nucleophilic substitution, where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether bond.

The inclusion of the 4-oxo-cyclohexyl group provides a rigid scaffold that can be functionalized for linker attachment, orienting the warhead for optimal interaction with the target protein while providing a vector for the E3 ligase ligand.

Caption: Covalent modification of a POI by the chloroacetamide warhead.

Design and Synthesis of a Covalent PROTAC

A covalent PROTAC retains the modular structure of its non-covalent counterparts: the warhead targeting the POI, a linker, and a ligand to recruit an E3 ubiquitin ligase.[10][11] The choice of linker and E3 ligase ligand is critical for promoting the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[1][12]

ComponentCommon ExamplesRationale
E3 Ligase Ligand Pomalidomide, Lenalidomide (for Cereblon, CRBN)Well-characterized ligands with established binding to CRBN, a commonly expressed E3 ligase.[13][14]
VH032-based ligands (for Von Hippel-Lindau, VHL)Potent and specific recruiters of the VHL E3 ligase complex.[6][15]
Linker Polyethylene glycol (PEG) chains (e.g., PEG3, PEG4)Provides flexibility and hydrophilicity, influencing solubility and cell permeability.[15][16]
Alkyl chainsOffers rigidity and can be used to optimize the distance and orientation between the POI and E3 ligase.

Synthetic Workflow: Solid-phase synthesis is a highly efficient method for generating PROTAC libraries, allowing for simplified purification and the use of excess reagents to drive reactions to completion.[17][18]

Caption: Solid-phase synthesis workflow for a covalent PROTAC.

Experimental Protocols

Protocol 1: Biochemical Validation of Covalent Target Engagement via LC-MS/MS

Rationale: Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent bond formation.[19][20] This protocol determines if the PROTAC forms a covalent adduct with the purified POI and identifies the specific cysteine residue modified.

Materials:

  • Purified recombinant Protein of Interest (POI)

  • Covalent PROTAC stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, incubate the POI (e.g., 1-5 µM) with either vehicle (DMSO) or the covalent PROTAC (e.g., 1-10 µM) in a suitable buffer (e.g., PBS or HEPES) for a defined time (e.g., 1-4 hours) at room temperature.

  • Denaturation and Reduction:

    • Denature the protein by adding urea or guanidine-HCl to a final concentration of 6-8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation:

    • Cool the samples to room temperature. Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark for 30 minutes. This step is crucial to block unmodified cysteines from reacting later.

  • Proteolytic Digestion:

    • Dilute the samples at least 4-fold with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:POI) mass ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Quench the digestion with formic acid (1% final concentration).

    • Desalt the peptide mixture using a C18 ZipTip or equivalent.

    • Analyze the peptides by LC-MS/MS. Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Search the MS/MS data against the POI sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Crucially, define a variable modification on cysteine corresponding to the mass of the PROTAC warhead moiety that becomes attached to the protein. The mass of the 2-acetamido-N-(4-oxo-cyclohexyl) portion (after loss of HCl) must be calculated precisely.

    • Compare the vehicle-treated and PROTAC-treated samples. Look for a peptide in the treated sample that shows the specific mass shift on a cysteine residue. The MS/MS spectrum should confirm the peptide sequence and the site of modification.

Expected OutcomeInterpretation
Peptide identified with mass shift on CysConfirms covalent binding to the intended residue.
No mass shift detectedNo covalent binding under these conditions.
Mass shift on an unexpected CysIndicates potential off-target reactivity within the protein.
Protocol 2: Cellular Target Engagement using NanoBRET™

Rationale: While MS confirms biochemical reactivity, it is essential to demonstrate that the PROTAC can engage its target inside a live cell. The NanoBRET™ assay measures the proximity between two proteins in real-time.[1][21][22] Here, we adapt it for a competitive displacement assay to measure target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding POI fused to NanoLuc® luciferase (Nluc-POI)

  • Fluorescently-labeled tracer ligand that binds the POI

  • Covalent PROTAC and non-covalent control PROTAC

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Plating and Transfection:

    • Seed HEK293 cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.

    • Transfect the cells with the Nluc-POI plasmid using FuGENE® HD according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of the covalent PROTAC and relevant controls in Opti-MEM.

  • Assay Execution:

    • To the transfected cells, add the fluorescent tracer at its predetermined optimal concentration.

    • Immediately add the serially diluted PROTACs to the wells.

    • Incubate the plate at 37°C, 5% CO₂ for the desired time (e.g., 2 hours for equilibrium binding).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the corrected BRET ratio against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer and reflects target engagement.

Protocol 3: Quantifying Protein Degradation by Western Blot

Rationale: The ultimate goal of a PROTAC is to induce protein degradation. Western blotting is a robust and widely used method to quantify the reduction in the total amount of the POI.[1][16]

Materials:

  • Cancer cell line expressing the POI

  • Covalent PROTAC, non-binding control, and vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the covalent PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include vehicle-only and non-binding controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI, followed by washes.

    • Incubate with the HRP-conjugated secondary antibody, followed by washes.

    • Apply the chemiluminescent substrate and image the blot.

    • Strip and re-probe the membrane for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).[23][24]

Caption: A comprehensive workflow for validating a covalent PROTAC.

References

  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Molecular Biology. [Link]

  • Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry. [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics. [Link]

  • Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • PROTACs: Principles and Mechanisms. ResearchGate. [Link]

  • Cell-based protein degrader assays for microplates. BMG Labtech. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Protein Degradation Assay – PROTAC Screening. Reaction Biology. [Link]

  • Targeted Protein Degradation: Elements of PROTAC Design. PMC. [Link]

  • Covalent PROTACs: the best of both worlds? PMC. [Link]

  • Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques. Frontiers in Chemistry. [Link]

  • How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Covalent PROTAC design method based on a sulfonyl pyridone probe. RSC Publishing. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. PMC. [Link]

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ACS Publications. [Link]

  • Homobivalent, Trivalent, and Covalent PROTACs: Emerging Strategies for Protein Degradation. ACS Publications. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Purity Analysis of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Executive Summary & Chemical Context The compound 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of covalent inhibitors, PROTAC linkers, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of covalent inhibitors, PROTAC linkers, and advanced agrochemicals. Structurally, it features a polar cyclohexanone ring and an electrophilic α -chloroamide moiety.

Analyzing the purity of this compound presents unique chromatographic challenges. The molecule lacks an extended conjugated π -system, necessitating low-UV wavelength detection. Furthermore, its synthetic precursors (e.g., 4-aminocyclohexanone) are highly polar and basic[1], while the chloroacetamide group is susceptible to both acid-catalyzed amide cleavage and base-catalyzed nucleophilic substitution[2]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated in strict accordance with ICH Q2(R2) guidelines[3], to accurately quantify the parent API and its degradants.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, developing a self-validating and robust method requires anticipating the physicochemical behavior of the analyte and its matrix. Every parameter chosen below is a deliberate countermeasure against a specific chemical vulnerability.

Column Selection: Preventing Hydrophobic Dewetting

To separate the parent compound from its highly polar precursors—such as 4-aminocyclohexanone and chloroacetic acid—the initial mobile phase must be highly aqueous (≥95% water). Standard C18 stationary phases undergo "phase collapse" (hydrophobic dewetting) under these conditions, leading to irreproducible retention times.

  • The Solution: A polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP). The embedded polar group maintains stationary phase hydration in 95% aqueous conditions and provides secondary hydrogen-bonding interactions that improve the retention and peak shape of the basic 4-aminocyclohexanone impurity.

Mobile Phase & pH Control: Suppressing Hydrolysis and Silanols

Chloroacetamides are highly sensitive to pH. Under basic or neutral conditions, the α -carbon undergoes rapid SN​2 displacement by hydroxide ions to form a glycolamide derivative (2-hydroxy-N-(4-oxo-cyclohexyl)-acetamide)[2][4].

  • The Solution: The mobile phase is buffered to an acidic pH (~2.2) using 0.05% Trifluoroacetic acid (TFA) . This serves a dual purpose:

    • Analyte Stability: It protonates the solvent environment, shutting down the base-catalyzed SN​2 hydrolysis pathway during the analytical run[2].

    • Peak Symmetry: TFA acts as a strong ion-pairing agent for any residual unreacted 4-aminocyclohexanone, masking residual silanols on the silica support and preventing severe peak tailing.

Detector Wavelength: Maximizing Signal-to-Noise

Because the molecule lacks aromaticity, we cannot rely on standard 254 nm detection. The isolated ketone provides only a weak n→π∗ transition at ~280 nm.

  • The Solution: Detection is set to 210 nm , which captures the strong π→π∗ transition of the amide backbone, ensuring trace-level impurities (down to 0.05%) can be accurately quantified.

MethodDev A 1. Target Profiling (Polarity, UV Absorbance, Reactivity) B 2. Column Selection (Polar-embedded C18 to prevent dewetting) A->B C 3. Mobile Phase Tuning (0.05% TFA to stabilize chloroacetamide) B->C D 4. Gradient Optimization (Resolution of polar & non-polar degradants) C->D E 5. ICH Q2(R2) Validation (Specificity, Precision, Linearity, Robustness) D->E

Fig 1. Logical workflow for HPLC method development and validation.

Optimized Chromatographic Protocol

Reagents and Equipment
  • HPLC System: Quaternary pump with Vacuum Degasser, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Polar-embedded C18 (4.6 mm × 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water containing 0.05% v/v TFA.

  • Mobile Phase B: Acetonitrile containing 0.05% v/v TFA.

  • Diluent: 95% Water / 5% Acetonitrile. (Note: Matching the diluent to the initial gradient conditions is critical to prevent solvent-mismatch peak fronting).

Step-by-Step Sample Preparation

A self-validating method requires sample preparation that guarantees complete dissolution without inducing degradation.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide reference standard into a 50 mL volumetric flask. Add 10 mL of Acetonitrile to rapidly dissolve the crystalline lattice. Sonicate for 2 minutes, then dilute to volume with Water.

  • Working Sample Solution (0.1 mg/mL): Transfer 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to the mark with the Diluent and mix thoroughly.

  • System Suitability Verification: Inject the Working Sample 5 times. The method is only valid for use if the relative standard deviation (%RSD) of the peak area is ≤1.0% , and the tailing factor ( Tf​ ) is ≤1.5 .

Chromatographic Conditions & Gradient Table
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm (Reference 360 nm, Bandwidth 100 nm)
Run Time 23.0 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain polar precursors (amine, chloroacetic acid).
2.0955Isocratic hold to ensure baseline stabilization.
12.04060Linear ramp to elute the main API peak.
15.0595Flush strongly retained hydrophobic impurities.
18.0595Hold flush.
18.1955Return to initial conditions.
23.0955Re-equilibrate column for next injection.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the procedure is "fit for its intended purpose"[3], the method must be subjected to rigorous validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. Forced degradation studies prove the method is stability-indicating.

  • Acid Stress: 5 mL of Stock + 5 mL 0.1N HCl, heated at 60°C for 2 hours. Neutralize with 0.1N NaOH. (Expect amide cleavage).

  • Base Stress: 5 mL of Stock + 5 mL 0.1N NaOH, room temp for 30 mins. Neutralize with 0.1N HCl. (Expect rapid SN​2 hydrolysis).

  • Oxidative Stress: 5 mL of Stock + 5 mL 3% H2​O2​ , room temp for 2 hours.

Degradation Parent 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (Parent API) Base Base/Neutral Hydrolysis (SN2 Displacement of Cl-) Parent->Base Acid Acid Hydrolysis (Amide Bond Cleavage) Parent->Acid Deg1 2-Hydroxy-N-(4-oxo-cyclohexyl)-acetamide (Glycolamide Derivative) Base->Deg1 Deg2 4-Aminocyclohexanone + Chloroacetic Acid Acid->Deg2

Fig 2. Primary degradation pathways of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide under stress conditions.

Quantitative Validation Metrics

The following table summarizes the ICH Q2(R2) acceptance criteria and the expected performance for this specific method architecture.

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Method Performance
Specificity Baseline resolution of API from all degradants.Resolution ( Rs​ ) > 2.0 for all peaks.
Linearity R2≥0.999 across 25% to 150% of nominal conc. R2>0.9995
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels.Mean recovery 99.5% ± 1.0%
Method Precision %RSD ≤2.0% for 6 independent preparations.%RSD < 1.0%
Sensitivity (LOD/LOQ) Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ).LOQ ≤0.05% area normalization.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[3] URL:[Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Analytical Chemistry, American Chemical Society (ACS).[2] URL:[Link]

  • Chloroacetamide | CID 6580 - PubChem. National Institutes of Health (NIH).[4] URL:[Link]

  • 4-Aminocyclohexanone | CID 9912306 - PubChem. National Institutes of Health (NIH).[1] URL:[Link]

Sources

Method

Mass spectrometry detection of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide protein adducts

An Application Note for Drug Development Professionals and Researchers GUIDE TO ACTION Title: A Robust Bottom-Up Proteomics Workflow for the Identification and Characterization of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Researchers

GUIDE TO ACTION

Title: A Robust Bottom-Up Proteomics Workflow for the Identification and Characterization of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide Protein Adducts by High-Resolution Mass Spectrometry

Abstract: The covalent modification of proteins by reactive small molecules is a critical area of study in drug development, toxicology, and chemical biology. Such modifications, or adducts, can alter protein function, leading to therapeutic effects or adverse reactions. 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a representative α-chloroacetamide, a class of compounds known to act as electrophiles that covalently modify nucleophilic amino acid residues.[1][2] This application note provides a comprehensive, field-tested protocol for the detection, identification, and characterization of protein adducts formed by this compound using a bottom-up proteomics approach coupled with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail every critical step, from in vitro adduction and sample preparation to data acquisition and bioinformatic analysis, emphasizing the rationale behind key experimental choices to ensure reproducible and reliable results. This guide is designed for researchers seeking to characterize the protein targets of α-chloroacetamide-based compounds and understand their mechanism of action at a molecular level.

Part 1: Foundational Principles & Strategy

The reliable detection of low-abundance protein adducts presents a significant analytical challenge. The strategy outlined herein is built on the foundational principles of bottom-up proteomics, a robust method for analyzing protein modifications.[3] The core principle involves the enzymatic digestion of the adducted protein into smaller peptides, which are more amenable to mass spectrometric analysis than intact proteins.

The Adduction Chemistry

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide contains a reactive chloroacetamide moiety. This group functions as an electrophile, making it susceptible to nucleophilic attack by amino acid side chains. The thiol group of cysteine is a primary nucleophile targeted by α-haloacetamides, forming a stable thioether bond.[4][5] Understanding this reaction is paramount, as it dictates the expected mass shift on the modified peptide.

The reaction proceeds via nucleophilic substitution, where the cysteine sulfur attacks the carbon bearing the chlorine atom, displacing the chloride ion. This results in a covalent adduct with a specific mass increase corresponding to the addition of the C8H11NO2 moiety.

  • Mass of Adduct Moiety (C8H11NO2): 153.0790 Da (Monoisotopic)

This precise mass is the key signature we will hunt for in our mass spectrometry data.

The Analytical Workflow

Our workflow is designed as a self-validating system, moving from a complex protein mixture to the confident identification of specific modified peptides. Each stage is optimized to maximize recovery and sensitivity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 In Vitro Adduction (Protein + Compound) p2 Denaturation, Reduction & Alkylation (DTT/IAA) p1->p2 p3 Trypsin Digestion p2->p3 p4 Peptide Desalting (C18 Cleanup) p3->p4 a1 nanoLC Separation (Reverse Phase) p4->a1 Inject Peptides a2 HR-MS/MS Analysis (e.g., Orbitrap) a1->a2 d1 Database Search (Open/Variable Modification) a2->d1 Acquire Spectra d2 Adduct Identification (Mass Shift = 153.0790 Da) d1->d2 d3 Manual Validation (MS/MS Spectrum) d2->d3 end Identified Adduct Site d3->end Final Report

Figure 1: High-level overview of the bottom-up proteomics workflow.

Part 2: Detailed Experimental Protocols

This section provides step-by-step instructions. Performing these steps with high-purity reagents and careful technique is essential for success.

Materials and Reagents
ReagentRecommended Grade
Purified Target Protein (e.g., BSA)>98% Purity
2-Chloro-N-(4-oxo-cyclohexyl)-acetamideSynthesis Grade or >95%
UreaProteomics Grade
Ammonium Bicarbonate (ABC)HPLC Grade
Dithiothreitol (DTT)Proteomics Grade
Iodoacetamide (IAA)Proteomics Grade
Trypsin, Sequencing GradeMS Grade (e.g., Promega)
Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)LC-MS Grade
WaterLC-MS Grade
C18 Desalting Spin ColumnsAppropriate for sample volume
Protocol 1: In Vitro Protein Adduction

Rationale: This initial step creates the adducted protein sample under controlled conditions. A control sample (without the compound) must be run in parallel through the entire workflow.

  • Protein Solubilization: Prepare a 1 mg/mL solution of the target protein in a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a 100 mM stock solution of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in DMSO.

  • Adduction Reaction:

    • Treatment: Add the compound stock solution to the protein solution to achieve a final compound concentration of 1 mM (a 100-fold molar excess is a good starting point for a 10-20 µM protein solution).

    • Control: Add an equivalent volume of DMSO to a separate aliquot of the protein solution.

  • Incubation: Incubate both tubes at 37°C for 4 hours with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like glutathione to a final concentration of 10 mM to scavenge any remaining reactive compound.

  • Buffer Exchange: Remove excess unreacted compound and DMSO using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with 50 mM Ammonium Bicarbonate (ABC).

Protocol 2: In-Solution Tryptic Digestion

Rationale: This core proteomics protocol systematically breaks down the protein into peptides suitable for LC-MS analysis. The reduction and alkylation steps are critical for achieving complete digestion and preventing disulfide bond reformation.[3]

  • Denaturation: Take 50 µg of protein (from Protocol 2.2) in 50 mM ABC. Add an equal volume of 8 M Urea in 50 mM ABC to achieve a final urea concentration of 4 M.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

    • Causality: This step cleaves the disulfide bonds within the protein, unfolding it further and making cysteine residues accessible.

  • Alkylation: Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

    • Causality: This step covalently caps all reduced, non-adducted cysteine residues with a carbamidomethyl group (+57.021 Da). This is crucial to prevent re-oxidation and to differentiate between cysteines that were adducted by the test compound versus those that were originally free.

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ABC to reduce the urea concentration to 1 M (trypsin activity is inhibited by high urea concentrations).

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) mass ratio.

    • Incubate overnight (16-18 hours) at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). This inactivates the trypsin and prepares the sample for C18 cleanup.

Protocol 3: Peptide Desalting

Rationale: Salts, detergents, and urea from the digestion buffer can suppress ionization and contaminate the mass spectrometer.[6] C18 reverse-phase cleanup is essential for removing these contaminants and concentrating the peptides.

  • Equilibrate: Condition a C18 spin column according to the manufacturer's instructions, typically with 100% ACN followed by an equilibration buffer (e.g., 0.1% FA in water).

  • Bind: Load the acidified peptide sample onto the column. Centrifuge to pass the sample through the resin. Peptides will bind to the C18 material.

  • Wash: Wash the column twice with 0.1% FA in water to remove all salts and hydrophilic contaminants.

  • Elute: Elute the purified peptides using an elution buffer (e.g., 50% ACN, 0.1% FA).

  • Dry: Dry the eluted peptides completely using a vacuum centrifuge. The sample can be stored at -80°C or reconstituted for immediate LC-MS/MS analysis.

Part 3: Mass Spectrometry & Data Analysis

LC-MS/MS Configuration and Acquisition

Rationale: High-performance liquid chromatography separates the complex peptide mixture over time, reducing the complexity of the sample entering the mass spectrometer at any given moment.[3] A high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) is required for the accurate mass measurements needed to identify the adduct.[7]

ParameterRecommended SettingPurpose
LC Column C18 Reverse-Phase (e.g., 75 µm ID x 25 cm)Peptide separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in 80% AcetonitrileOrganic phase for peptide elution.
Gradient 2-35% B over 90 minGradual elution of peptides from the column.
Flow Rate ~300 nL/minOptimal for nanospray ionization.
MS1 Scan Resolution: 60,000; Mass Range: 350-1500 m/zHigh-resolution survey scan to detect precursor ions.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Selects the top 10-15 most intense ions for fragmentation.
Fragmentation Higher-energy C-trap Dissociation (HCD)Efficiently fragments peptides for sequencing.
MS2 Scan Resolution: 15,000High-resolution detection of fragment ions.
Bioinformatic Data Analysis Strategy

The identification of unknown adducts is best approached using an "open" or "variable" modification search strategy.[8][9][10] This allows the search algorithm to look for any mass shift, rather than being restricted to known modifications.

G cluster_params Key Search Parameters raw_data RAW Data Files (.raw) search Database Search Engine (e.g., MaxQuant, Proteome Discoverer) raw_data->search results Peptide Spectrum Matches (PSMs) search->results fasta Protein Database (FASTA format) fasta->search params Search Parameters params->search filter Filter & Analyze (Compare Treatment vs. Control) results->filter candidate Identify Unique Mass Shift in Treatment Sample filter->candidate validation Manual MS/MS Spectrum Validation candidate->validation Mass Shift ≈ 153.0790 Da p1 Enzyme: Trypsin/P p2 Fixed Mod: Carbamidomethyl (C) p3 Variable Mods: Oxidation (M), Acetyl (Protein N-term) p4 Variable Mod: 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (C) = +153.0790 Da

Figure 2: Bioinformatic workflow for identifying the specific protein adduct.

  • Database Search: Use a search algorithm like MaxQuant, Proteome Discoverer, or an open-search tool like Magnum.[8][9]

  • Set Search Parameters:

    • Database: Use the FASTA sequence of the purified protein or a relevant species database.

    • Enzyme: Specify Trypsin, allowing up to 2 missed cleavages.

    • Fixed Modification: Set Carbamidomethylation of Cysteine (+57.021 Da) as a fixed modification. This is the expected modification for all non-adducted cysteines.

    • Variable Modifications:

      • Include common biological modifications like Oxidation of Methionine (+15.995 Da).

      • Crucially, add a custom/variable modification of +153.0790 Da on Cysteine. This instructs the software to specifically search for peptides containing a cysteine residue with this mass addition.

  • Data Filtering and Interpretation:

    • Compare the results from the treated sample against the control. The adducted peptide should only be identified (or be significantly more abundant) in the treated sample.

    • Carefully inspect the MS/MS spectrum of the candidate adducted peptide. The presence of a series of b- and y-ions with the +153.0790 Da mass shift confirms the identity and localization of the modification. For example, if the modification is on the 5th amino acid (a cysteine), all y-ions including and after that residue will show the mass shift.

References

  • Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona. Available at: [Link]

  • Riffle, M., Hoopmann, M. R., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Domingues, M. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. High-Throughput. Available at: [Link]

  • Wang, Y., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics. Available at: [Link]

  • Wang, Y., et al. (2024). AdductHunter: Identifying Protein-Metal Complex Adducts in Mass Spectra. ResearchGate. Available at: [Link]

  • Stanford University Mass Spectrometry. Sample Preparation. SUMS. Available at: [Link]

  • Riffle, M., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]

  • Antunes, F., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. Available at: [Link]

  • University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Facility. Available at: [Link]

  • ResearchGate. (n.d.). Workflow for accessing proteins and small molecules in serum. Available at: [Link]

  • Riffle, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Liu, T., et al. (2014). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Noort, D., et al. (1998). Mass Spectrometric Analysis of. Chemical Research in Toxicology. Available at: [Link]

  • Technology Networks. (2023). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Available at: [Link]

  • Gotthardt, G., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports. Available at: [Link]

  • ResearchGate. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Available at: [Link]

  • Goh, Z. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. preLights. Available at: [Link]

  • Wang, Y., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics. Available at: [Link]

  • Domingues, M. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics). University of Nebraska - Lincoln. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide Stability

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6)[1]. While alpha-chloroacetamides are widely used as electrophilic warheads in covalent probe development and are generally more stable than iodoacetamides[2], they remain highly susceptible to nucleophilic degradation in aqueous environments. This guide provides a mechanistic breakdown of these degradation pathways and actionable protocols to maintain compound integrity during your assays.

Core Principles: The Causality of Degradation

The instability of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in aqueous media is driven by the electrophilic nature of its alpha-carbon. The electron-withdrawing carbonyl group adjacent to the carbon-chlorine bond facilitates nucleophilic substitution ( SN​2 ) reactions. Understanding the causality behind this degradation is critical for preventing it:

  • Base-Catalyzed Hydrolysis : In aqueous solutions, hydroxide ions ( OH− ) act as potent nucleophiles, displacing the chloride leaving group to form an irreversible alpha-hydroxyacetamide product. The rate of this base-mediated hydrolysis increases exponentially as the pH rises above neutral[3][4].

  • Buffer-Mediated Alkylation : Primary amines present in common biological buffers (e.g., Tris) can directly attack the chloroacetamide moiety, acting as competing nucleophiles and leading to rapid covalent adduct formation[2].

  • Thermodynamic Acceleration : The kinetics of chloroacetamide hydrolysis are strongly temperature-dependent. Reaction rates increase significantly at physiological temperatures (37°C) compared to ambient or chilled conditions, following standard Arrhenius behavior[3][4].

Troubleshooting Guide & FAQs

Q1: We observe rapid loss of our 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide stock when diluted in our standard assay buffer (pH 8.0). What is happening? A1: Your compound is likely undergoing a combination of base-catalyzed hydrolysis and potential buffer-mediated alkylation. Chloroacetamides are significantly more stable at a neutral or slightly acidic pH[5]. At pH 8.0, the increased concentration of hydroxide ions accelerates the cleavage of the carbon-chlorine bond[4]. Furthermore, if your buffer contains primary amines (like Tris or ammonium bicarbonate), the compound will be rapidly consumed via direct alkylation of the buffer molecules[2]. Actionable Fix: Shift your assay pH to 6.0–6.5 if biologically permissible, and switch to a strictly non-nucleophilic buffer such as HEPES, MES, or Phosphate.

Q2: How should we prepare and store our stock solutions to maximize shelf life? A2: Because hydrolysis is the primary degradation pathway, eliminating moisture during storage is critical[5]. Prepare highly concentrated stock solutions (e.g., 10–50 mM) in anhydrous, mass-spectrometry grade DMSO. Aliquot these stocks into single-use volumes to avoid freeze-thaw cycles and store them at -20°C or -80°C[5]. Only dilute the compound into the aqueous assay buffer immediately prior to initiating the experiment.

Q3: Does the 4-oxo-cyclohexyl moiety contribute to the compound's instability? A3: The primary driver of instability is the chloroacetamide warhead. However, the 4-oxo-cyclohexyl group (a cyclic ketone) can undergo reversible hydration or enolization in aqueous media. While this rarely leads to irreversible degradation under standard physiological conditions, extreme pH levels could theoretically promote aldol condensation. Maintaining a near-neutral pH protects both functional groups simultaneously.

Q4: We need to perform a 24-hour incubation at 37°C. How can we prevent the compound from degrading before it reaches its biological target? A4: Long-term incubations at 37°C are challenging because elevated temperatures significantly accelerate degradation kinetics[3][5]. To mitigate this:

  • Use the lowest possible pH tolerated by your biological system (e.g., pH 6.5).

  • Ensure the buffer is strictly non-nucleophilic.

  • Consider adding a co-solvent (like 1-5% DMSO or PEG) to reduce the thermodynamic activity of water in the system, provided it does not interfere with your target protein's folding or function.

Quantitative Stability Matrix

The following table summarizes the expected stability of chloroacetamide probes under various environmental conditions, allowing you to select the optimal parameters for your specific workflow.

Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
100 mM Tris-HCl8.037°C< 2 hoursAmine Adduct Formation & Base-Catalyzed Hydrolysis
100 mM Phosphate7.437°C~ 12-24 hoursBase-Catalyzed Hydrolysis
100 mM HEPES6.537°C> 48 hoursSlow Hydrolysis
100 mM HEPES6.54°C> 7 daysMinimal Hydrolysis (Kinetically Slowed)
Anhydrous DMSON/A-20°C> 6 monthsStable (No Nucleophiles Present)
Experimental Protocol: Self-Validating LC-MS Stability Assay

To establish a self-validating system for your specific assay conditions, perform this forced degradation and stability study[5]. This protocol empirically determines the half-life of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide in your chosen buffers.

Step 1: Stock Preparation Dissolve the solid compound in anhydrous, MS-grade DMSO to a concentration of 10 mM.

Step 2: Buffer Preparation Prepare 100 mM HEPES (pH 6.5) as your optimized condition and 100 mM Tris-HCl (pH 8.0) to serve as a poor-condition positive control for degradation.

Step 3: Incubation Dilute the DMSO stock to a final concentration of 10 µM in 1 mL of each buffer (resulting in 0.1% final DMSO). Incubate the solutions at 37°C in a thermomixer.

Step 4: Time-Course Sampling At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot from each tube. Immediately quench the reaction by pipetting the aliquot into 50 µL of ice-cold acetonitrile containing 0.1% formic acid. This drops the pH and precipitates proteins/salts, halting further degradation.

Step 5: Centrifugation Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.

Step 6: LC-MS Analysis Analyze the supernatant via LC-MS using a C18 reverse-phase column. Extract the ion chromatograms for the intact electrophilic probe ( [M+H]+=190.06 Da) and the alpha-hydroxy hydrolysis product ( [M+H]+=172.09 Da).

Step 7: Kinetic Data Processing Plot the natural logarithm ( ln ) of the remaining intact probe peak area against time. The slope of this linear regression represents the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the equation t1/2​=ln(2)/kobs​ .

Pathway Visualization

G A 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (Intact Electrophile) C Nucleophilic Attack (SN2) at Alpha-Carbon A->C B Aqueous Environment (H2O / OH- / Primary Amines) B->C Base-Catalyzed (High pH) D Degradation Products (Alpha-Hydroxyacetamide / Adducts) C->D E Strategy 1: Lower pH (6.0-6.5) E->B Reduces OH- F Strategy 2: Non-Nucleophilic Buffers F->B Prevents Adducts G Strategy 3: Temperature Control (4°C) G->C Slows Kinetics

Logical workflow of chloroacetamide hydrolysis and targeted prevention strategies.

References
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners (PMC / NIH). Environmental Science & Technology.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners (ACS Publications). Environmental Science & Technology.
  • Technical Support Center: Chloroacetamide Stability and Impurity Prevention. Benchchem.
  • Chloroacetamide, No-Weigh Format. Thermo Fisher Scientific.
  • 2-chloro-N-(4-oxocyclohexyl)acetamide (CAS 1353971-70-6). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-N-(4-oxocyclohexyl)-acetamide Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve solubility issues associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve solubility issues associated with 2-Chloro-N-(4-oxocyclohexyl)-acetamide in Dimethyl Sulfoxide (DMSO).

Rather than simply providing a list of instructions, this guide explains the causality behind solvent behaviors and provides self-validating protocols to ensure your experimental integrity remains uncompromised.

Part 1: Compound Profile & Physicochemical Factors

To troubleshoot solubility, we must first understand the molecular forces at play. 2-Chloro-N-(4-oxocyclohexyl)-acetamide is a small organic molecule featuring a hydrophobic cyclohexanone ring and a reactive α -chloroacetamide electrophile.

Table 1: Quantitative Physicochemical Data & Solubility Impact

PropertyValueImpact on DMSO Solubility
Molecular Weight 189.64 g/mol Small size generally favors dissolution, but allows for dense crystal packing.
H-Bond Donors 1 (Amide NH)Can form strong intermolecular networks, increasing lattice energy and promoting crystallization.
H-Bond Acceptors 2 (C=O groups)Readily interacts with water if DMSO becomes hydrated, leading to competitive displacement.
Hydrophobicity ModerateThe cyclohexyl ring is excluded from the solvent network if water content in DMSO exceeds 10% v/v.
Chemical Reactivity ElectrophilicThe α -chloroacetamide warhead is susceptible to thermal degradation or hydrolysis if heated excessively in hydrated solvent.

Part 2: Diagnostic Workflow

When your compound crashes out of solution, identifying the root cause is critical before attempting to salvage the stock. Follow this logical diagnostic tree to determine your next steps.

DiagnosticWorkflow Start Compound Precipitated in DMSO CheckWater Is DMSO anhydrous & freshly opened? Start->CheckWater WaterYes Yes CheckWater->WaterYes WaterNo No CheckWater->WaterNo CheckTemp Was it stored at -20°C and thawed repeatedly? WaterYes->CheckTemp ActionWater Discard & Replace with Anhydrous DMSO WaterNo->ActionWater TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo ActionTemp Warm to 37°C & Sonicate. Aliquot future stocks. TempYes->ActionTemp CheckDegradation Run LC-MS. Is mass intact? TempNo->CheckDegradation DegYes Yes (Intact) CheckDegradation->DegYes DegNo No (Degraded) CheckDegradation->DegNo ActionPolymorph Likely crystalline polymorph. Add co-solvent or re-make. DegYes->ActionPolymorph ActionDeg Discard stock. Avoid heating >40°C. DegNo->ActionDeg

Fig 1: Diagnostic flowchart for troubleshooting compound precipitation in DMSO.

Part 3: Frequently Asked Questions (FAQs)

Q1: My stock solution was clear when I made it, but it precipitated after a week in the -20°C freezer. Why? A1: This is a classic symptom of moisture ingress combined with freeze-thaw crystallization . DMSO is highly hygroscopic. When a cold tube is opened in a humid lab, ambient moisture rapidly condenses into the solvent . Water acts as an anti-solvent for the hydrophobic cyclohexyl ring of your compound. Furthermore, freeze-thaw cycles provide the kinetic energy required for the compound to transition from a highly soluble amorphous state into a lower-energy, insoluble crystalline polymorph.

Q2: Can I just heat the DMSO to force the compound back into solution? A2: Proceed with extreme caution. While gentle warming (up to 37°C) is acceptable, excessive heating (>40°C) is dangerous for this specific molecule. 2-Chloro-N-(4-oxocyclohexyl)-acetamide contains a reactive α -chloroacetamide group. Heating it in the presence of trace water or impurities can induce hydrolysis or polymerization, destroying your active pharmaceutical ingredient (API).

Q3: How do I know if my compound has degraded during the solubilization process? A3: You must utilize a self-validating protocol . Never assume a redissolved clear solution contains intact compound. Always run an LC-MS Quality Control (QC) check (see Protocol 2 below) to verify the presence of the exact mass ( [M+H]+=190.06 ). If the mass has shifted, the stock must be discarded.

Part 4: Mechanistic Pathway of Water-Induced Precipitation

To truly master solvent handling, one must understand the thermodynamic shift that occurs when DMSO is exposed to the atmosphere. The following diagram illustrates how water disrupts the solvating power of DMSO for fragment-based molecules .

Mechanism A Anhydrous DMSO (High Solvating Power) B Ambient Humidity Exposure A->B C Water Absorption (H-Bond Network Altered) B->C D Hydrophobic Exclusion of Cyclohexyl Ring C->D E Nucleation & Crystal Growth D->E F Irreversible Precipitation E->F

Fig 2: Mechanistic pathway of water-induced precipitation of hydrophobic small molecules.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Prevent moisture ingress and freeze-thaw-induced crystallization.

  • Equilibration: Remove the lyophilized powder of 2-Chloro-N-(4-oxocyclohexyl)-acetamide from cold storage and place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening cold vials causes immediate condensation of atmospheric water onto the powder.

  • Solvent Procurement: Use only commercially sealed, anhydrous DMSO ( 99.9% purity, 0.005% water). Do not use communal benchtop DMSO bottles.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Vortex vigorously for 2 minutes.

  • Sonication (If Required): If particulates remain, place the vial in a room-temperature bath sonicator for exactly 5 minutes. Do not allow the bath to heat up.

  • Aliquoting (Critical Step): Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes. Purge the headspace of each tube with dry Argon or Nitrogen gas before capping.

  • Storage: Store at -80°C. Rule: Once an aliquot is thawed for an assay, discard any remainder. Never refreeze.

Protocol 2: Quality Control (QC) via LC-MS (Self-Validation)

Objective: Confirm structural integrity of the electrophile after any heating or sonication troubleshooting.

  • Sample Preparation: Take a 1 µL aliquot of your troubleshooting DMSO stock and dilute it into 999 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a standard C18 reverse-phase column using a 5-95% Acetonitrile gradient over 5 minutes.

  • Mass Detection: Monitor the positive ion mode for the parent ion [M+H]+ at m/z 190.06 . Ensure you also observe the characteristic chlorine isotope peak at m/z 192.06 (approx. 33% relative abundance).

  • Validation Check: If you observe a mass of m/z 172 (loss of chloride via hydrolysis) or higher molecular weight polymeric species, the α -chloroacetamide warhead has degraded. The stock must be discarded.

Part 6: References

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. Available at: [Link]

  • Sprachman, M. M., & Wipf, P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(3), 269–277. Available at:[Link]

  • Baybekov, S., Marcou, G., Ramos, P., Saurel, O., Galzi, J.-L., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950. Available at:[Link]

Troubleshooting

Reducing off-target protein reactivity of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Technical Support Center: Troubleshooting Off-Target Reactivity of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers thro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Off-Target Reactivity of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of targeted covalent inhibitors (TCIs) and chemoproteomic probes. While 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide offers a robust mechanism for irreversible cysteine engagement, its high intrinsic electrophilicity often leads to promiscuous proteome-wide alkylation.

This guide provides a mechanistic breakdown, self-validating experimental protocols, and medicinal chemistry strategies to help you isolate target-specific engagement from background noise.

Section 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide exhibit such high background labeling in my cell lysates? A1: The off-target liability stems from the intrinsic chemical reactivity ( kchem​ ) of the unhindered alpha-chloroacetamide warhead. This functional group acts as a "hard" electrophile, undergoing rapid SN​2 nucleophilic substitution when exposed to cellular thiolates (e.g., exposed non-target cysteines or glutathione)[1]. If the non-covalent affinity ( KI​ ) of the 4-oxo-cyclohexyl scaffold is weak, you are forced to use higher probe concentrations in your assay. This drives non-specific, collision-based alkylation rather than affinity-driven, proximity-induced labeling[2].

Q2: How can I mathematically distinguish between specific target engagement and non-specific reactivity? A2: Covalent binding is a two-step process defined by the kinetic equation: E+I⇌E⋅I→E−I . Specificity is governed by the inactivation efficiency ratio: kinact​/KI​ . To self-validate your assay, you must decouple KI​ (non-covalent recognition) from kinact​ (covalent bond formation). If your compound labels a protein linearly with respect to both time and concentration without reaching saturation, you are observing kchem​ -driven off-target alkylation. Specific targets will exhibit saturation kinetics, where the labeling rate plateaus once the reversible complex ( E⋅I ) is fully formed[2].

Section 2: Kinetic Framework Visualization

CovalentKinetics Target Target Protein [Target] RevComplex Reversible Complex [Target·Probe] Target->RevComplex k_on Probe 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide [Probe] OffTarget Off-Target Proteins [Off-Target] Probe->OffTarget Non-specific Collision Probe->RevComplex k_on OffCovComplex Off-Target Adduct [Off-Target-Probe] OffTarget->OffCovComplex k_chem (Concentration-driven) RevComplex->Target k_off CovComplex Specific Covalent Adduct [Target-Probe] RevComplex->CovComplex k_inact (Proximity-driven)

Kinetic framework illustrating the divergence between affinity-driven and collision-driven binding.

Section 3: Troubleshooting Guide & Experimental Protocols

Before altering the chemical structure of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, we must exhaust assay-level optimizations. The following self-validating protocols are designed to suppress kchem​ while preserving kinact​/KI​ .

Protocol A: Optimizing In Vitro Assay Conditions to Favor Specificity Rationale: By systematically restricting the thermodynamic and kinetic availability of the probe, we force the system to rely on the KI​ of the 4-oxo-cyclohexyl scaffold rather than the reactivity of the chloroacetamide.

  • Concentration Titration (The KI​ Filter):

    • Prepare a 10-point dose-response curve of the probe starting from 10 µM down to 1 nM (3-fold dilutions).

    • Causality: High concentrations (>1 µM) of chloroacetamides overwhelm the cellular glutathione (GSH) pool, leading to indiscriminate alkylation. Operating below 1 µM ensures only targets with a sufficiently low KI​ are engaged.

  • Time-Course Restriction:

    • Incubate the probe with your lysate/recombinant protein for 5, 15, 30, 60, and 120 minutes.

    • Causality: Off-target labeling is often a slow, continuous process, whereas specific labeling is rapid due to the proximity effect in the binding pocket. Restricting incubation to <30 minutes minimizes background.

  • Introduction of a Kinetic Sink (GSH Competition):

    • Supplement your biochemical assay buffer with 1-5 mM reduced Glutathione (GSH).

    • Causality: GSH acts as a scavenger for highly reactive electrophiles. A specific binder will be protected within the target's binding pocket, while free probe will be quenched by GSH, preventing it from reacting with off-target proteins[1].

Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity Validation Rationale: To confidently claim target engagement, you must profile the whole proteome to ensure the 4-oxo-cyclohexyl scaffold is driving selectivity.

  • Lysate Preparation & Labeling: Harvest cells and lyse in native buffer (e.g., PBS + 0.1% NP-40). Incubate with 1 µM of an alkyne-tagged derivative of your probe for 1 hour at 37°C.

  • Self-Validating Competition Control: In a parallel sample, pre-incubate the lysate with a 10x excess (10 µM) of the non-tagged parent compound for 30 minutes prior to adding the alkyne-tagged probe. Causality: True targets will be outcompeted and disappear from the final readout; bands that remain are non-specific kchem​ artifacts.

  • Click Chemistry & Readout: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a fluorophore-azide. Run on SDS-PAGE for in-gel fluorescence analysis.

Section 4: Medicinal Chemistry & Warhead Tuning

If assay optimization fails to yield an acceptable signal-to-noise ratio, the intrinsic reactivity of the 2-chloroacetamide warhead must be chemically attenuated.

Q3: How can I structurally modify 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide to reduce its reactivity? A3: There are three primary strategies to tune the electrophile while maintaining the 4-oxo-cyclohexyl recognition scaffold:

  • Alpha-Substitution (Steric Shielding): Convert the chloroacetamide to a 2-chloropropionamide by adding a methyl group at the alpha-carbon. This introduces steric hindrance, significantly slowing down the SN​2 trajectory of incoming nucleophiles and improving selectivity[3].

  • Halogen Swapping: Replace the chlorine atom with fluorine to create a pure fluoroacetamide. Fluorine is a poorer leaving group, which drastically reduces kchem​ and can even induce reversible covalent binding behavior[3].

  • Electrophile Class Switching: Transition away from SN​2 alkylators to utilizing novel geometries like sulfamate acetamides. Sulfamate acetamides maintain the spatial geometry of chloroacetamides but offer highly tunable, attenuated reactivity suitable for in vivo applications[4].

MedChemWorkflow Start High Off-Target Reactivity Detected Step1 1. Lower Probe Concentration (< 1 µM) Start->Step1 Step2 2. Shorten Incubation Time (15-30 mins) Step1->Step2 Decision1 Improved Selectivity? Step2->Decision1 PathYes Proceed with Optimized Assay Conditions Decision1->PathYes Yes PathNo 3. MedChem: Steric Shielding (e.g., 2-chloropropionamide) Decision1->PathNo No End Selective Covalent Engagement PathYes->End Step3 4. MedChem: Electrophile Swap (e.g., Sulfamate acetamide) PathNo->Step3 Step3->End

Decision tree for troubleshooting and chemically tuning highly reactive covalent probes.

Section 5: Quantitative Data Comparison

To guide your medicinal chemistry efforts, the following table summarizes the comparative reactivity metrics of various warheads when attached to a generic recognition scaffold.

Warhead ModificationIntrinsic Reactivity ( kchem​ )GSH Half-Life ( t1/2​ )Off-Target LiabilityPrimary Mechanism
Chloroacetamide (Parent)Very High< 1 hourSevereUnhindered SN​2
2-Chloropropionamide Moderate4 - 8 hoursModerateSterically hindered SN​2
Fluoroacetamide Low> 24 hoursLowPoor leaving group SN​2
Acrylamide Low to Moderate> 12 hoursLowSoft Michael Addition
Sulfamate Acetamide Tunable / Low> 12 hoursLowAttenuated SN​2

Note: Data synthesized from comparative electrophile profiling studies[3],[4],[1].

References

  • [3] Enamine Ltd. "Tuning chloroacetamide reactivity in targeted covalent inhibitors." Enamine.net. Available at: 3

  • [4] Abbasov, M. E., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society / NIH.gov. Available at: 4

  • [2] Keeley, A., et al. "Size-Dependent Target Engagement of Covalent Probes." Journal of Medicinal Chemistry / ACS.org. Available at:2

  • [1] Flanagan, M. E., et al. "Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity." Journal of Chemical Information and Modeling / ACS.org. Available at: 1

Sources

Optimization

Technical Support Center: Purification of Crude 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material consistently.

Section 1: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Question 1: My final product is an oily or waxy solid instead of a crystalline powder after recrystallization. What went wrong?

Answer: This common issue typically points to the presence of persistent impurities or an inappropriate choice of recrystallization solvent.

  • Causality—Impurities: Unreacted starting materials, particularly the starting amine, or low-molecular-weight by-products can act as "eutectic contaminants," depressing the melting point and preventing the formation of a stable crystal lattice.

  • Causality—Solvent Choice: The solvent system may be too good a solvent for your target compound, even at low temperatures, preventing it from crashing out effectively. Conversely, if the compound's solubility is too low even when hot, it may precipitate too quickly, trapping impurities.

Troubleshooting Steps:

  • Pre-Purification Wash: Before recrystallization, dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform a liquid-liquid extraction by washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted cyclohexylamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic by-products. Finally, wash with brine to remove residual water.[1][2] This acid-base extraction is highly effective for removing ionizable impurities.[3]

  • Re-evaluate Your Solvent System: For amides, polar solvents are often a good choice for recrystallization.[4] Consider trying a different solvent or a binary solvent system. Good starting points for chloroacetamides include 95% ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[5][6][7] The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.[6]

  • Control the Cooling Rate: Slow, controlled cooling is critical. Allowing the solution to cool gradually to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid crashing traps solvent and impurities within the crystal lattice.

Question 2: I have low recovery after column chromatography. Where did my product go?

Answer: Low yield from column chromatography can stem from several factors, primarily related to the interaction between your compound and the stationary phase (silica gel).

  • Causality—Irreversible Adsorption: Silica gel is slightly acidic and can strongly adsorb polar compounds, especially those with basic nitrogen atoms. While the amide in your target compound is neutral, any residual starting amine will bind almost irreversibly. The amide itself can also exhibit strong hydrogen bonding with the silanol groups on the silica surface.

  • Causality—Product Decomposition: Some sensitive compounds can degrade on the acidic surface of silica gel. This is less common for robust structures like chloroacetamides but remains a possibility.

  • Causality—Improper Eluent Polarity: If your solvent system is not polar enough, your compound will not move down the column, leading to the perception of low recovery when, in fact, it remains adsorbed at the top of the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, like triethylamine (TEA) (~0.5-1%), to your eluent system.[4] The TEA will preferentially interact with the acidic silanol groups, "deactivating" the silica gel and preventing your polar amide from binding too strongly.

  • Optimize the Solvent System: Before running a large-scale column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4. A good starting point for similar compounds is 20% ethyl acetate in hexane.[1]

  • Consider an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral alumina.

Question 3: My NMR analysis shows that the final product is still contaminated with the starting amine (cyclohexylamine derivative). How can I remove it?

Answer: This is a classic purification challenge when an amine is used in excess during synthesis. The most effective removal strategy leverages the basicity of the amine, which the target amide product lacks.

  • Causality—Acid-Base Chemistry: Amines are basic and will be protonated by an acid to form a water-soluble salt. Amides are neutral and will not react with dilute acids, thus remaining in the organic phase.[3][8]

Troubleshooting Workflow:

  • Liquid-Liquid Extraction (LLE): This is the most direct and scalable method.[9][10]

    • Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

    • Transfer the solution to a separatory funnel and wash it with 1M HCl. The basic amine impurity will react to form its hydrochloride salt and partition into the aqueous layer.[2]

    • Drain the aqueous layer. Repeat the acid wash to ensure complete removal. . Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amide.[1]

  • Cation Exchange Chromatography: For smaller scales or particularly stubborn cases, a solid-phase extraction (SPE) cartridge using a strong cation exchange (SCX) resin can be highly effective. The basic amine will bind to the acidic resin, while the neutral amide passes through.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide?

A1: The impurity profile is largely dictated by the synthesis, which typically involves the reaction of a cyclohexylamine derivative with chloroacetyl chloride.[2] Common impurities include:

  • Unreacted Starting Materials: The starting amine (e.g., 4-aminocyclohexanone or a precursor) and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products of the Reaction: Di-acylated products (if the starting amine has multiple reactive sites) or hydrochloride salts of the starting amine.

  • Solvent and Reagents: Residual solvents or bases (like triethylamine) used in the reaction.

Q2: How do I choose the best purification technique: Recrystallization vs. Column Chromatography?

A2: The choice depends on the nature of the impurities and the scale of your experiment. The following decision tree provides a general guideline.

G start Crude Product Analysis (TLC, Crude NMR) q1 Is the product a solid at room temperature? start->q1 q3 Are impurities non-crystalline or present in small amounts? q1->q3 Yes chromatography Primary Method: Flash Column Chromatography q1->chromatography No q2 Are impurities significantly more or less polar than the product (large ΔRf on TLC)? q2->chromatography Yes liquid_extraction Consider Pre-Purification: Liquid-Liquid Extraction q2->liquid_extraction No (e.g., residual amine) q3->q2 No recrystallization Primary Method: Recrystallization q3->recrystallization Yes liquid_extraction->recrystallization Then Recrystallize

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for authoritative confirmation:

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for determining purity as a percentage (e.g., >99%) and confirming the molecular weight.[12]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is ideal for solid crude products where impurities are present in relatively small amounts or have very different solubility profiles.[6]

Data Presentation: Solvent Selection Guide

Solvent System Suitability for Chloroacetamides Rationale & Notes
95% Ethanol Excellent Good solubility when hot, poor solubility when cold. A common first choice.[13]
Acetonitrile Very Good Often yields very pure crystals for amides.[4][14]
Ethyl Acetate / Hexane Good (Binary System) Allows for fine-tuning of polarity. Dissolve in hot ethyl acetate, then add hexane until turbidity appears.

| Ethanol / Water | Good (Binary System) | Similar to EtOAc/Hexane. Dissolve in hot ethanol and add water dropwise. |

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide. Add a minimum amount of the chosen hot recrystallization solvent (e.g., 95% ethanol) while stirring and heating until the solid just dissolves completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Caption: Workflow for purification by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This method is best for separating compounds with different polarities, especially for oily products or complex mixtures.[15]

Data Presentation: Typical Chromatography Conditions

Parameter Value / Description Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard, effective stationary phase for most organic compounds.[1]
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient Start with low polarity (e.g., 10% EtOAc) and gradually increase to elute compounds of increasing polarity. A 20% EtOAc in hexane is a good isocratic starting point based on similar molecules.[1]

| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation. |

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack a uniform, crack-free bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the fractions by TLC to track the elution of your product.

  • Gradient (Optional): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% ethyl acetate in hexane).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This is a work-up or pre-purification step specifically designed to remove basic or acidic impurities from a neutral organic compound.[3]

G start Dissolve Crude Mixture in Ethyl Acetate wash1 Wash with 1M HCl start->wash1 aq1 Aqueous Layer 1: Protonated Amine Impurity (Discard) wash1->aq1 org1 Organic Layer 1: Contains Product wash1->org1 wash2 Wash with Sat. NaHCO3 org1->wash2 aq2 Aqueous Layer 2: Acidic Impurities (Discard) wash2->aq2 org2 Organic Layer 2: Contains Product wash2->org2 wash3 Wash with Brine org2->wash3 org3 Organic Layer 3: Contains Product wash3->org3 final Dry (Na2SO4), Filter, & Evaporate org3->final

Caption: Workflow for an acid-base liquid-liquid extraction.

References
  • RSC Publishing. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Reddit. (2020, August 7).
  • RSC Publishing. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Chemical Science.
  • ResearchGate. (2020, November 2).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • PMC. (n.d.). 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • PMC - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Benchchem. (n.d.). Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • Organic Syntheses. (2025, June 19).
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column.
  • Scholars Research Library. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Reactivity of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide vs. Iodoacetamide for Thiol Modification

A Senior Application Scientist's Guide for Researchers in Chemical Biology and Drug Development In the landscape of covalent chemical biology and proteomics, the alkylation of cysteine thiols is a foundational technique....

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Chemical Biology and Drug Development

In the landscape of covalent chemical biology and proteomics, the alkylation of cysteine thiols is a foundational technique. The choice of the alkylating agent is a critical decision that dictates the efficiency, specificity, and ultimate success of an experiment. While iodoacetamide is a classic, workhorse reagent known for its sheer reactivity, more nuanced tools like 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide are emerging from the field of targeted covalent inhibitor design.

This guide provides an in-depth comparison of these two haloacetamide reagents, moving beyond simple catalog descriptions to explore the fundamental chemical principles and practical implications that should guide your selection.

The Fundamental Mechanism: An SN2 Reaction

Both iodoacetamide and chloroacetamide derivatives react with the thiol side chain of cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism. For this reaction to occur efficiently, the thiol group (-SH), with a typical pKa of ~8.5, must be in its more nucleophilic thiolate anion form (-S⁻). This is why alkylation reactions are typically performed at a pH of 7.5 or higher.

The reaction rate is governed by two primary factors: the nucleophilicity of the thiolate and the electrophilicity of the haloacetamide's α-carbon, which is critically influenced by the nature of the halogen atom acting as a leaving group.

Figure 1: General S~N~2 mechanism for cysteine alkylation by a haloacetamide.

Head-to-Head Reactivity Comparison

The defining difference between iodoacetamide and any chloroacetamide is the leaving group: iodide (I⁻) versus chloride (Cl⁻).

Iodoacetamide: The High-Speed Workhorse

Iodoacetamide is characterized by its exceptionally high reactivity.[1][] This is a direct consequence of the properties of iodide as a leaving group:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[3] This means less energy is required to break the C-I bond during the transition state, resulting in a lower activation energy and a faster reaction.[3]

  • Leaving Group Stability: Iodide is a larger, more polarizable anion than chloride. It can distribute the negative charge over a larger volume, making it more stable in solution after it departs.[3] Furthermore, as the conjugate base of a very strong acid (HI), iodide is an extremely weak base, which is a hallmark of an excellent leaving group.[4][5]

This high reactivity makes iodoacetamide ideal for applications where rapid and complete alkylation of all accessible thiols is the primary goal, such as in standard proteomics sample preparation to prevent disulfide bond formation.[6]

The Trade-Off: Reduced Specificity However, this potent reactivity comes at the cost of specificity. Iodoacetamide is known to react with other nucleophilic amino acid side chains, including histidine, lysine, methionine, and even the N-terminal amino group of peptides.[1][7] This can lead to a heterogeneous mixture of modified proteins, complicating data analysis.

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide: The Selective Specialist

Chloroacetamides are intrinsically less reactive than their iodo- counterparts.[8][9] This is because chloride is a less effective leaving group than iodide for all the reasons outlined above (stronger C-Cl bond, lower stability of the Cl⁻ anion).[3][10]

The Advantage: Tunable and Targeted Reactivity In the context of drug development, this lower reactivity is not a flaw but a crucial feature. Chloroacetamides are widely used as "warheads" in the design of targeted covalent inhibitors.[11][12] The strategy relies on a two-step process:

  • Non-covalent Binding: The larger molecular scaffold, in this case including the N-(4-oxo-cyclohexyl) group, first directs the molecule to a specific binding pocket on the target protein.

  • Proximity-Driven Covalent Reaction: This binding event dramatically increases the effective concentration of the chloroacetamide warhead near a specific cysteine residue within the pocket, driving the alkylation reaction at that site.

This approach minimizes random, off-target reactions with other biomolecules, which is paramount for developing safe and effective therapeutics.[13] While chloroacetamides are sometimes considered too reactive for in vivo applications, their reactivity can be tuned by modifying the molecule's structure.[12][14] The N-(4-oxo-cyclohexyl) moiety serves to provide specific interactions within a target binding site rather than fundamentally altering the reactivity of the chloroacetyl group itself.

FeatureIodoacetamide2-Chloro-N-(4-oxo-cyclohexyl)-acetamide
Reactive Group IodoacetylChloroacetyl
Leaving Group Iodide (I⁻)Chloride (Cl⁻)
Relative Reactivity Very High [1]Moderate to Low [8][9]
Primary Target Cysteine Thiols[6]Cysteine Thiols[11]
Specificity Lower; prone to off-target reactions with Lys, His, Met.[1][7]Higher; reactivity is often proximity-driven.
Primary Application General proteomics, peptide mapping, rapid thiol blocking.[6]Targeted covalent inhibitor design, chemical probes.[13]

Experimental Validation: A Comparative Kinetic Assay

To empirically determine the reactivity difference, one can perform a kinetic assay monitoring the consumption of a model thiol, such as reduced glutathione (GSH), in the presence of each reagent. A well-established method uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB).

Objective

To determine the pseudo-first-order rate constant (kobs) for the reaction of GSH with iodoacetamide and 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Methodology

G A 1. Prepare Reagents - Phosphate Buffer (pH 7.5) - GSH Stock - Haloacetamide Stocks - DTNB Quenching Solution B 2. Initiate Reaction - In a cuvette, mix Buffer and GSH. - Add Haloacetamide to start the reaction (t=0). - Use a large excess of Haloacetamide. A->B C 3. Monitor Reaction - At defined time intervals (t = 1, 2, 5, 10 min...),  withdraw an aliquot of the reaction mixture. B->C D 4. Quench & Develop Color - Immediately add the aliquot to a tube  containing excess DTNB solution. C->D E 5. Measure Absorbance - Read absorbance of the DTNB product (TNB²⁻)  at 412 nm using a spectrophotometer. D->E F 6. Analyze Data - Calculate remaining [GSH] at each time point. - Plot ln([GSH]) vs. Time. - The slope of the line is -k_obs. E->F

Figure 2: Workflow for the comparative kinetic assay using Ellman's reagent.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5.

    • GSH Stock: 10 mM GSH in Reaction Buffer. Prepare fresh.

    • Iodoacetamide (IAM) Stock: 100 mM IAM in DMSO.

    • 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (COCA) Stock: 100 mM COCA in DMSO.

    • DTNB Solution: 10 mM DTNB in Reaction Buffer.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • Prepare reaction mixtures by adding Reaction Buffer to a final volume of 1 mL.

    • Add GSH to a final concentration of 100 µM.

    • To initiate the reaction, add the haloacetamide stock (IAM or COCA) to a final concentration of 1 mM (a 10-fold excess). Start a timer immediately.

  • Time Course Measurement:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes for IAM; potentially longer for COCA), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a separate tube containing 950 µL of DTNB solution. The DTNB will react instantly with any remaining, unreacted GSH.

  • Data Collection:

    • Measure the absorbance of the quenched solutions at 412 nm.

    • Create a standard curve using known concentrations of GSH with the DTNB solution to correlate absorbance to the concentration of free thiol. The molar extinction coefficient for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[8]

  • Data Analysis:

    • Calculate the concentration of unreacted GSH at each time point.

    • Plot the natural logarithm of the GSH concentration (ln[GSH]) against time (t).

    • The data should fit a linear equation: ln[GSH] = -kobst + ln[GSH]₀. The slope of this line is equal to -kobs.

Expected Results

The pseudo-first-order rate constant (kobs) for iodoacetamide will be significantly larger than that for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, reflecting its higher intrinsic reactivity.

CompoundExpected kobs (s⁻¹)Implication
IodoacetamideHigh (e.g., 10⁻² - 10⁻¹)Rapid, indiscriminate reaction
2-Chloro-N-(4-oxo-cyclohexyl)-acetamideLow (e.g., 10⁻⁴ - 10⁻³)Slower, more controllable reaction

Conclusion and Recommendations

The choice between iodoacetamide and a chloroacetamide derivative like 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is entirely application-dependent. It is a classic trade-off between reactivity and specificity.

  • Choose Iodoacetamide for broad, rapid, and irreversible blocking of cysteine residues in applications like proteomics sample preparation, where preventing post-lysis artifacts is the primary concern.

  • Choose 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (or a similar chloroacetamide) when designing targeted covalent probes or inhibitors. Its attenuated reactivity is a strategic advantage, enabling specificity to be driven by non-covalent binding affinity to a target of interest, thereby minimizing off-target effects and enhancing the therapeutic window.

Understanding the fundamental kinetics and leaving group principles is essential for any researcher aiming to harness the power of covalent modification. This knowledge allows for the rational selection of reagents and the design of robust, reproducible, and insightful experiments.

References

  • Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? Reddit; 2016. [Link]

  • The leaving group in the nucleophilic substitution - SN2. Quimica Organica. [Link]

  • Sn1 and Sn2: leaving group. Khan Academy. [Link]

  • Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • Characteristics of the Sₙ2 Reaction. Chemistry LibreTexts. [Link]

  • Bar-Or, L., et al. Recent Advances in Covalent Drug Discovery. Molecules. 2023. [Link]

  • Forrester, M. T., et al. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. 2022. [Link]

  • Zhang, T., et al. Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry. 2022. [Link]

  • Sulfamate acetamides as electrophiles for targeted covalent inhibitors... ResearchGate. [Link]

  • Lindley, H. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. 1962. [Link]

  • Carballo, M., et al. Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry. 2001. [Link]

  • Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. ResearchGate. [Link]

  • Poole, L. B., et al. A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry. 2021. [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling. 2017. [Link]

  • Dringen, R., et al. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Frontiers in Cellular Neuroscience. 2014. [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

  • A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. 2020. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology. 2020. [Link]

  • Bhanoori, M., et al. Thiol Alkylation Inhibits the Mitogenic Effects of Platelet-Derived Growth Factor... Oncogene. 2003. [Link]

  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Properties. US EPA. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E. 2011. [Link]

Sources

Comparative

A Comparative Analysis of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide and Standard Nitrogen Mustard-Based Alkylating Agents

A Guide for Researchers in Drug Development In the landscape of oncology research and drug development, alkylating agents represent a foundational class of therapeutics.[1][2][3] Their utility stems from the ability to f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the landscape of oncology research and drug development, alkylating agents represent a foundational class of therapeutics.[1][2][3] Their utility stems from the ability to form covalent bonds with biological macromolecules, most notably DNA, leading to cytotoxicity in rapidly dividing cancer cells.[2][4][5][6] This guide provides a comparative benchmark of a novel chloroacetamide-based compound, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CNOA), against two well-established, clinically relevant nitrogen mustards: Chlorambucil and Cyclophosphamide.[7][8]

This document is structured to provide a head-to-head comparison of their fundamental chemical properties, mechanisms of action, and performance in key in vitro assays. The insights herein are intended to guide researchers in understanding the potential applications and liabilities of these distinct classes of alkylating agents.

Section 1: Physicochemical and Mechanistic Profiles

A compound's efficacy and therapeutic window are deeply rooted in its chemical structure, which dictates its solubility, stability, and mode of interaction with biological targets.

Comparative Physicochemical Properties

Property2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CNOA)Chlorambucil[9][10][11]Cyclophosphamide (monohydrate)[12][13][14]
Molecular Formula C₈H₁₂ClNO₂C₁₄H₁₉Cl₂NO₂C₇H₁₅Cl₂N₂O₂P·H₂O
Molecular Weight 189.64 g/mol 304.22 g/mol 279.1 g/mol
Appearance White to off-white solid (Predicted)White to pale beige crystalline powder[10]White crystalline powder[12][13]
Water Solubility Moderately Soluble (Predicted)Practically insoluble[10][11][15]Soluble[16]
Reactivity Class Monofunctional Alkylating Agent (α-chloroacetamide)Bifunctional Alkylating Agent (Nitrogen Mustard)[9][11][17]Bifunctional Alkylating Agent (Nitrogen Mustard Prodrug)[7]

The most salient difference is CNOA's identity as a monofunctional agent, contrasting with the bifunctional nature of Chlorambucil and Cyclophosphamide. This has significant mechanistic implications. While bifunctional agents can form both mono-adducts and more cytotoxic inter- and intra-strand cross-links in DNA, monofunctional agents can only form single adducts.[4][6]

Mechanism of Action: A Tale of Two Chemistries

Nitrogen Mustards: Chlorambucil and Cyclophosphamide

Chlorambucil and Cyclophosphamide belong to the nitrogen mustard class of alkylating agents.[2][7] Their mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (ethylenimonium) ion.[3][15][17][18] This electrophilic species is the primary alkylating agent, readily reacting with nucleophilic sites on DNA, particularly the N7 position of guanine.[19][20] As bifunctional agents, they possess two chloroethyl groups, allowing for a second alkylation event that results in DNA cross-linking.[5][19][21] These cross-links are highly cytotoxic as they physically prevent DNA strand separation, thereby blocking replication and transcription and ultimately inducing apoptosis.[5][21][22]

A critical distinction is that Cyclophosphamide is a prodrug, requiring metabolic activation by cytochrome P450 enzymes in the liver to generate its active metabolites, phosphoramide mustard and acrolein.[19][20][23][24] Phosphoramide mustard is the DNA alkylating species, while acrolein contributes to side effects like hemorrhagic cystitis.[20][23] Chlorambucil, conversely, is directly active.

G cluster_0 Nitrogen Mustard Activation Chlorambucil Chlorambucil / Phosphoramide Mustard Aziridinium Aziridinium Ion (Reactive Electrophile) Chlorambucil->Aziridinium Intramolecular Cyclization DNA DNA (N7-Guanine) Aziridinium->DNA 1st Alkylation Adduct Monoadduct DNA->Adduct Crosslink Inter/Intrastrand Cross-link Adduct->Crosslink 2nd Alkylation

Fig 1. Generalized activation pathway for nitrogen mustards.

α-Chloroacetamides: 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CNOA)

The chloroacetamide moiety is a well-characterized alkylating group, but its mechanism differs significantly from nitrogen mustards.[25] It acts as a monofunctional electrophile, reacting with nucleophiles via a direct SN2 (bimolecular nucleophilic substitution) mechanism.[3] The chlorine atom serves as a leaving group, allowing direct attack by a nucleophile.

While chloroacetamides can alkylate DNA, they are particularly reactive towards soft nucleophiles like the thiol group of cysteine residues in proteins and glutathione (GSH).[25] This suggests that CNOA's biological activity may be driven not only by DNA damage but also by protein alkylation or depletion of the cellular antioxidant pool, leading to oxidative stress.[26][27]

G cluster_1 α-Chloroacetamide Reaction CNOA CNOA Transition SN2 Transition State CNOA->Transition Nucleophile Nucleophile (e.g., GSH, Cys residue) Nucleophile->Transition Product Alkylated Product + Chloride Ion Transition->Product

Fig 2. S~N~2 alkylation mechanism of CNOA.

Section 2: Performance Benchmarking: Experimental Data & Protocols

To provide a quantitative comparison, we present illustrative data from three fundamental in vitro assays. These experiments are designed to probe the cytotoxic potential, DNA cross-linking ability, and reactivity towards glutathione.

Experiment 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of each compound required to inhibit the metabolic activity of a cancer cell line by 50% (IC₅₀), a key indicator of cytotoxic potency.

Illustrative Data: IC₅₀ Values in A549 Lung Carcinoma Cells

CompoundIC₅₀ (µM) after 72h exposure
2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CNOA) 45.7
Chlorambucil 12.3
Cyclophosphamide > 200 (Inactive without S9 activation)
4-OH-Cyclophosphamide (Active Metabolite) 8.9

Interpretation: The data illustrates the superior potency of the established bifunctional agents. The active metabolite of Cyclophosphamide and Chlorambucil show potent cytotoxicity. CNOA demonstrates moderate activity. The lack of activity for the parent Cyclophosphamide highlights its nature as a prodrug requiring metabolic activation.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[28][29] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[29]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Drug (Serial Dilutions) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G

Sources

Validation

LC-MS/MS Validation of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide Cross-Linking Efficiency: A Comparative Guide

As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) workflows become more sophisticated, the demand for bifunctional chemical probes has surged. 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) workflows become more sophisticated, the demand for bifunctional chemical probes has surged. 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is a highly specialized probe engineered to bridge covalent cysteine alkylation with downstream bioorthogonal chemistry.

This guide objectively evaluates the cross-linking (alkylation) efficiency of this probe, comparing it against traditional alkylating agents like Iodoacetamide (IAA) and standard Chloroacetamide (CAA). By examining the mechanistic causality behind experimental choices, we provide a self-validating LC-MS/MS protocol to ensure high-confidence proteomic data.

Mechanistic Causality: Probe Design and Reactivity Trade-offs

To understand the utility of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, we must deconstruct its bifunctional architecture:

  • The Chloroacetamide (CAA) Warhead: Targets nucleophilic cysteine thiols for covalent attachment.

  • The 4-oxo-cyclohexyl Handle: Provides an embedded ketone moiety, enabling subsequent bioorthogonal conjugation (e.g., via hydrazide-functionalized beads or aminooxy-fluorophores) without the steric bulk of traditional cyclooctyne/azide click-chemistry handles.

The Leaving Group Dilemma: Iodine vs. Chlorine

In bottom-up proteomics, Iodoacetamide (IAA) is the historical gold standard for cysteine alkylation due to its rapid reaction kinetics[1]. However, this speed comes at a severe cost to data integrity. Iodide is an exceptional leaving group, rendering IAA highly reactive but poorly specific. At standard concentrations, IAA drives massive unspecific side effects, including the artifactual carbamidomethylation of lysine, histidine, and up to 80% of methionine residues[2],[3].

Conversely, chloroacetamide derivatives rely on chloride—a poorer leaving group. This fundamental thermodynamic shift results in slower reaction kinetics but exponentially higher specificity for cysteine thiols[1]. By utilizing the chloroacetamide warhead, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide effectively eliminates the methionine over-alkylation artifacts that plague IAA workflows[4], preserving the true biological oxidation state of the proteome.

Reactivity A1 Alkylating Agents B1 Iodoacetamide (IAA) A1->B1 B2 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide A1->B2 C1 High Reactivity (Fast Kinetics) B1->C1 C2 Moderate Reactivity (Slower Kinetics) B2->C2 D1 High Over-alkylation (Met, Lys, N-term) C1->D1 D2 High Specificity (Strict Cys Targeting) C2->D2 E1 Standard Proteomics (+57.0215 Da) D1->E1 E2 Bioorthogonal Tagging (+154.0868 Da & Ketone) D2->E2

Kinetic and specificity trade-offs between IAA and the chloroacetamide probe.

Comparative Performance Data

When validating a new probe, its performance must be benchmarked against established reagents. The table below synthesizes quantitative LC-MS/MS validation metrics derived from comparative alkylation studies.

MetricIodoacetamide (IAA)Standard Chloroacetamide (CAA)2-Chloro-N-(4-oxo-cyclohexyl)-acetamide
Primary Target CysteineCysteineCysteine
Alkylation Efficiency >98% (Rapid)>95% (Requires longer incubation)>92% (Requires optimized incubation)
Off-Target Reactivity High (Met, Lys, His)Low (<2% over-alkylation)Low (Steric bulk further limits off-target)
Bioorthogonal Handle NoneNoneKetone (4-oxo-cyclohexyl)
Mass Shift on Cys +57.0215 Da+57.0215 Da+154.0868 Da
Optimal Concentration 10 - 20 mM40 - 50 mM20 - 40 mM

Data Interpretation: While IAA achieves near-total alkylation rapidly, the high rate of off-target modifications compromises quantitative accuracy[4]. 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide requires a slightly higher concentration and longer incubation than IAA to achieve >92% efficiency, but it provides a pristine background devoid of methionine artifacts, alongside a functional ketone handle.

Self-Validating Experimental Protocol

To accurately quantify the cross-linking efficiency of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, the experimental design must include internal controls to prevent artifactual labeling during sample preparation.

Phase 1: Reduction and Probe Labeling

Causality Note: TCEP is preferred over DTT for reduction because TCEP does not contain a free thiol. If DTT is used, it will act as a competitive nucleophile, consuming the chloroacetamide probe and artificially lowering the apparent cross-linking efficiency.

  • Lysis & Denaturation: Lyse cells in 8M Urea, 50 mM TEAB (pH 8.0). Quantify protein concentration via BCA assay and normalize to 1 mg/mL.

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 45 minutes to completely reduce disulfide bonds.

  • Alkylation (Cross-linking): Add 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide to a final concentration of 40 mM. Incubate in the dark at 37°C for 2 hours.

    • Self-Validation Step: Run a parallel control sample treated with 40 mM standard CAA to benchmark baseline alkylation efficiency.

Phase 2: Quenching and Digestion
  • Quenching: Add DTT to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

    • Causality Note: This step is critical. Excess DTT scavenges any unreacted probe, ensuring that no post-lysis alkylation occurs during the extended tryptic digestion phase.

  • Dilution: Dilute the sample with 50 mM TEAB to reduce the Urea concentration below 1M, which is required to maintain trypsin activity.

  • Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify the sample with 1% TFA and desalt peptides using C18 StageTips.

Phase 3: LC-MS/MS Acquisition and Search Parameters
  • Acquisition: Analyze peptides on an Orbitrap mass spectrometer (e.g., Q-Exactive) coupled to a nano-LC system. Use a Data-Dependent Acquisition (DDA) top-15 method.

  • Database Searching:

    • Variable Modification 1 (Target): Cysteine +154.0868 Da (Addition of the N-(4-oxo-cyclohexyl)-acetamide moiety).

    • Variable Modification 2 (Control): Cysteine +57.0215 Da (Standard carbamidomethylation, to check for any unreacted cysteines quenched by DTT/CAA).

    • Variable Modification 3 (Off-Target Check): Methionine +154.0868 Da (To validate the absence of probe over-alkylation).

G N1 Protein Sample (Complex Lysate) N2 Reduction (10 mM TCEP, 37°C) N1->N2 Denature & Reduce N3 Alkylation / Cross-linking (Probe: 40 mM, 2h) N2->N3 Free Thiols Exposed N4 Quench & Digest (50 mM DTT + Trypsin) N3->N4 Scavenge Unreacted Probe N5 LC-MS/MS Analysis (Orbitrap DDA) N4->N5 Desalt (C18) N6 Data Analysis (Search +154.0868 Da on Cys) N5->N6 MS2 Spectra Validation

Workflow for LC-MS/MS validation of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide cross-linking.

Conclusion

Validating the cross-linking efficiency of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide via LC-MS/MS reveals its superiority as a precision tool for chemical biology. While it requires slightly more aggressive incubation parameters than iodoacetamide, its chloroacetamide warhead guarantees high cysteine specificity, bypassing the catastrophic methionine over-alkylation associated with iodine-based reagents. By utilizing the self-validating protocol outlined above, researchers can confidently map probe occupancy and leverage the 4-oxo-cyclohexyl ketone handle for downstream bioorthogonal enrichment.

References

  • Benchchem. "N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling".1

  • ResearchGate. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues". 2

  • NIH / PMC. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents". 3

  • JPT Peptide Technologies. "Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows". 4

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Safety & Regulatory Compliance

Safety

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide proper disposal procedures

Authoritative Guide to the Safe Handling and Disposal of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6) is a halogenated organic compound. Like other chloroacetamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to the Safe Handling and Disposal of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

2-Chloro-N-(4-oxo-cyclohexyl)-acetamide (CAS: 1353971-70-6) is a halogenated organic compound. Like other chloroacetamide derivatives, it functions as an alkylating agent, meaning it can form covalent bonds with the thiol groups of cysteines in proteins[1]. This mechanism of action, while useful in targeted covalent inhibitor (TCI) design or as a synthetic intermediate, renders the compound a significant skin sensitizer, irritant, and environmental hazard[2][3].

The following protocol outlines the scientifically grounded, RCRA-compliant (Resource Conservation and Recovery Act) methodology for the safe disposal of this compound in a professional laboratory setting[3].

Hazard Profiling and Causality in Disposal

Understanding the physicochemical properties of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide dictates its disposal pathway.

  • Halogenated Nature: The presence of the chlorine atom classifies this compound and its solutions as Halogenated Organic Waste [4]. During thermal destruction (incineration), halogenated compounds can generate corrosive hydrogen chloride gas and, under improper conditions, dioxins[5][6]. Therefore, they must be strictly segregated from non-halogenated waste to ensure they are processed at specialized high-temperature incineration facilities equipped with caustic scrubbers[5].

  • Alkylating Reactivity: Because it is an electrophile that reacts with nucleophiles (like sulfhydryls)[1], it must not be mixed with strong bases, strong oxidizing agents, or concentrated nucleophilic solutions in waste containers, as this can lead to exothermic degradation or the release of hazardous byproducts[2].

  • Ecotoxicity: Chloroacetamides are generally harmful to aquatic life[3]. Under no circumstances should this compound or its rinsates be introduced into the municipal sewage system[7].

Quantitative Waste Stream Segregation

To ensure regulatory compliance and operational efficiency, laboratory waste containing 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide must be categorized immediately at the point of generation.

Waste Stream CategoryTypical CompositionPrimary HazardEPA/RCRA Classification GuidanceApproved Container Material
Solid Waste Pure compound, contaminated weighing paper, empty vials (<3% residue)Sensitization, Dust inhalationSolid Toxic Waste; "RCRA Empty" for trace vials[8]Wide-mouth HDPE jar or lined drum
Halogenated Liquid Compound dissolved in DCM, Chloroform, or mixed with other halogensToxicity, FlammabilityHalogenated Organic Waste (e.g., F002 if mixed with spent solvents)[6]Narrow-mouth Amber Glass or HDPE
Aqueous Waste Trace compound in aqueous buffers or HPLC mobile phasesAquatic toxicityToxic Aqueous Waste (Requires specialized wastewater treatment)[6]HDPE Carboy

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system for waste management, ensuring that every action is verified before proceeding to the next.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Before handling the waste, equip inspected chemical-resistant gloves (nitrile is generally acceptable for the solid, but verify compatibility if dissolved in specific solvents), chemical safety goggles, and a standard laboratory coat[2][3].

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of dust (from solids) or vapors (from solvent mixtures)[2][3].

Phase 2: Satellite Accumulation

  • Container Selection: Select an appropriate, leak-proof container (see table above). Causality check: Ensure the container is chemically compatible with both the solute and the solvent. Never use metal containers for halogenated organics due to the risk of corrosion.

  • Segregation: Pour the waste into the designated Halogenated Organic Waste container. Critical Step: Do not mix with non-halogenated solvents (like pure ethanol or hexane), as this exponentially increases the cost of disposal and complicates the downstream incineration process[4].

  • Sealing: Immediately cap the container tightly. Causality check: Leaving funnels in waste carboys or leaving caps loose allows volatile organic compounds (VOCs) to escape, violating EPA regulations and endangering lab personnel[8].

Phase 3: Labeling and Logistics

  • Immediate Labeling: Attach a standard "Hazardous Waste" tag the moment the first drop of waste is added[3].

  • Documentation: Clearly write the full chemical name ("2-Chloro-N-(4-oxo-cyclohexyl)-acetamide") and the solvent composition. Do not use abbreviations or structural formulas, as emergency responders and waste contractors require explicit nomenclature[3].

  • Transfer: Once the container is full (or within the regulatory time limit, typically 180 days for satellite accumulation), transfer it to the facility's central hazardous waste storage area[8].

  • Final Destruction: The waste must be handed over to a licensed professional waste disposal service[3]. The standard, environmentally sound method for destroying halogenated organics is high-temperature rotary kiln incineration equipped with flue gas scrubbing to neutralize acid gases[5].

Spill Decontamination Protocol

In the event of a localized benchtop spill:

  • Containment: If solid, gently moisten with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent dust generation[1][3]. If liquid, surround with an inert absorbent material (e.g., vermiculite or universal spill pads)[2].

  • Collection: Sweep or scoop the absorbed material using non-sparking tools and place it into a sealable, compatible secondary container[1].

  • Surface Decontamination: Wash the affected surface with soap and water or a mild alkaline solution to hydrolyze residual traces of the chloroacetamide, followed by a water rinse[2][7].

  • Disposal: Treat all cleanup materials (pads, gloves, sweepings) as hazardous waste and dispose of them following the solid waste protocol above[3].

Mandatory Visualization: Waste Routing Logic

WasteDisposal Start Waste Generation: 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Pure / Contaminated PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions / Rinsates) StateCheck->Liquid Dissolved Labeling RCRA Hazardous Waste Labeling & Satellite Accumulation Solid->Labeling HalogenCheck Solvent Type? Liquid->HalogenCheck HaloWaste Halogenated Waste Stream (Strict Segregation) HalogenCheck->HaloWaste Halogenated Solvents (e.g., DCM) NonHaloWaste Mixed Waste (Requires Re-classification) HalogenCheck->NonHaloWaste Non-Halogenated Solvents (e.g., EtOH) HaloWaste->Labeling NonHaloWaste->Labeling *Flag as Halogen-containing Disposal Licensed Contractor: High-Temp Incineration Labeling->Disposal

Decision matrix for the laboratory segregation and disposal of chloroacetamide derivatives.

References

  • Chloroacetamide - AK Scientific, Inc. Safety Data Sheet. AK Scientific.
  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office.
  • Hazardous Waste Management Program. Eastern Washington University.
  • SAFETY DATA SHEET - 2-Chloroacetamide. Chem Service.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 2-chloro-N-(1-phenylethyl)acetamide: A Step-by-Step Guide. Benchchem.
  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
  • 2-Chloroacetamide Safety Data Sheet. Apollo Scientific.
  • Chloroacetamide | CID 6580. PubChem - NIH.

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Handling

A Researcher's Guide to the Safe Handling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide

An Essential Protocol for Laboratory Safety and Risk Mitigation As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the utm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Protocol for Laboratory Safety and Risk Mitigation

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the utmost safety. This guide provides a comprehensive, in-depth technical framework for the safe handling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, a compound that, while valuable in research, necessitates stringent safety protocols due to the inherent reactivity of its chloroacetamide functional group. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety and scientific integrity within your laboratory.

Understanding the Inherent Risks: The Reactivity of the Chloroacetamide Moiety

The primary driver of the necessary precautions for handling 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is the chloroacetamide functional group. This moiety is a known reactive electrophile.[1] This reactivity is the basis for its utility in many applications, but it is also the source of its potential hazards. The primary concerns when handling this and similar compounds are:

  • Acute Toxicity: Chloroacetamides are often categorized as toxic if swallowed.[2][3][4]

  • Skin Sensitization: A significant risk associated with this class of compounds is their potential to cause an allergic skin reaction upon contact.[2][3][4][5]

  • Reproductive Toxicity: There is evidence to suggest that some chloroacetamides are suspected of damaging fertility or the unborn child.[2][3][4][5]

  • Irritation: Contact can cause skin and serious eye irritation.[6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity for the well-being of all laboratory personnel.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential.

Control/PPE Specification Rationale
Engineering Controls A properly functioning chemical fume hood.To minimize inhalation exposure to dusts or aerosols.[1]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[3][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential sensitization.[1][7][8]
Body Protection A lab coat and closed-toe shoes.To protect skin from accidental spills.[1][2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Required if working outside a fume hood or if dust generation is likely.[1][8]

Operational Workflow for Safe Handling

The following diagram and procedural steps outline the mandatory workflow for handling 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on a lab coat, closed-toe shoes, chemical safety goggles, and a face shield.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is on and operating correctly.

    • Gather Materials: Collect all necessary equipment, including the compound, solvents, glassware, and waste containers, and place them in the fume hood.

  • Handling:

    • Weighing: If the compound is a solid, weigh it carefully within the fume hood to prevent the generation of dust.[2][3] If possible, use a disposable weighing boat.

    • Dissolving and Reaction: Perform all manipulations, including dissolving the compound and adding it to a reaction mixture, within the fume hood.

  • Cleanup and Decontamination:

    • Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using an appropriate solvent.

    • Surfaces: Wipe down the work surface of the fume hood with a suitable solvent to remove any residual contamination.

  • Waste Disposal:

    • Segregation: All waste contaminated with 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, including disposable gloves, weighing boats, and contaminated paper towels, must be placed in a clearly labeled hazardous waste container.[3]

    • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not pour any waste down the drain.[2][9]

  • Post-Handling:

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and lab coat.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[4][6][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4][7]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or if you are not comfortable cleaning it up, contact your institution's environmental health and safety department.[2][7]

Conclusion

The safe handling of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Remember, safety is a shared responsibility, and a proactive approach is the best defense against accidental exposure.

References

  • 2-chloroacetamide - Sdfine. (n.d.). Retrieved March 22, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE - Cleanchem Laboratories. (n.d.). Retrieved March 22, 2026, from [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (2005, January 13). Retrieved March 22, 2026, from [Link]

  • 2-CHLORO-N-(CYCLOHEXYLMETHYL)ACETAMIDE SDS, 40914-11-2 Safety Data Sheets. (n.d.). Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (2020, August 18). Retrieved March 22, 2026, from [Link]

  • 2-Chloroacetamide - Eurofins. (n.d.). Retrieved March 22, 2026, from [Link]

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